molecular formula C8H3Cl2NO2 B161661 4,5-Dichloroisatin CAS No. 1677-47-0

4,5-Dichloroisatin

Cat. No.: B161661
CAS No.: 1677-47-0
M. Wt: 216.02 g/mol
InChI Key: WWSWHYAXEFLETD-UHFFFAOYSA-N
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Description

4,5-Dichloroisatin is a useful research compound. Its molecular formula is C8H3Cl2NO2 and its molecular weight is 216.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWHYAXEFLETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408697
Record name 4,5-Dichloroisatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1677-47-0
Record name 4,5-Dichloroisatin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1H-indole-2,3-dione
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Spectroscopic Blueprint of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,5-Dichloroisatin

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, serving as versatile precursors for a wide array of heterocyclic compounds with significant biological activities, including potential anticancer, antiviral, and antibacterial properties.[1][2] The precise substitution pattern on the isatin core is critical to its pharmacological profile. This compound, a di-halogenated derivative, presents a unique electronic landscape that is pivotal for its interaction with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool for the unambiguous structural elucidation of such molecules. It provides a detailed atomic-level map of the molecular framework, revealing crucial information about the chemical environment of each proton and carbon atom. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. We will not only present the predicted spectral data but also delve into the underlying principles that govern the observed chemical shifts and coupling patterns, providing a robust framework for researchers working with this and related compounds.

Molecular Structure and Expected NMR Signals

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule possesses a plane of symmetry that renders certain atoms chemically equivalent. However, in the case of 4,5-disubstitution, all aromatic protons and carbons are in unique chemical environments.

  • ¹H NMR: We anticipate three unique signals: one for the N-H proton and two for the aromatic protons (H-6 and H-7).

  • ¹³C NMR: We expect eight distinct signals: two for the carbonyl carbons (C-2 and C-3) and six for the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a).

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The proton NMR spectrum is defined by the chemical shift (δ), which indicates the electronic environment of the proton, and the splitting pattern (multiplicity), which reveals the number of neighboring protons.

Predicted ¹H Chemical Shifts and Rationale
  • Aromatic Protons (H-6, H-7): The aromatic region of isatins typically appears between δ 6.5-8.0 ppm.[2] In this compound, the two remaining protons, H-6 and H-7, are on the benzene ring.

    • H-7: This proton is adjacent to the electron-withdrawing amide group (C-7a) and ortho to the C-6 proton. It is expected to be the most downfield of the aromatic signals due to the deshielding effect of the proximate amide carbonyl.

    • H-6: This proton is ortho to H-7 and meta to the chlorine at C-4. It will be upfield relative to H-7.

    • Splitting: H-6 and H-7 are ortho to each other and will therefore exhibit coupling, appearing as a pair of doublets with a typical ortho coupling constant (³J) of ~8-9 Hz.

  • Amide Proton (N-H): The N-H proton of the isatin core is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature.[3] In a non-protic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a downfield position (δ > 10 ppm) due to hydrogen bonding with the solvent. In CDCl₃, the signal may be broader and appear at a slightly more upfield position.

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-7~7.6 - 7.8Doublet (d)³J ≈ 8.5
H-6~7.0 - 7.2Doublet (d)³J ≈ 8.5
N-H> 11.0 (in DMSO)Singlet (s)-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature (alkane, alkene, carbonyl, etc.).[4][5] The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

Predicted ¹³C Chemical Shifts and Rationale
  • Carbonyl Carbons (C-2, C-3): Carbonyl carbons are the most deshielded and appear far downfield.[5]

    • C-3 (Ketone): The C-3 ketone carbonyl is typically found around δ 180-185 ppm. Data from 5-chloroisatin derivatives show this peak around 181-183 ppm.[6]

    • C-2 (Amide/Lactam): The C-2 amide carbonyl is more shielded than the ketone and is expected in the δ 157-160 ppm range.[6]

  • Aromatic Carbons (C-3a to C-7a): These carbons resonate in the typical aromatic region of δ 110-150 ppm.[7]

    • Carbons Attached to Chlorine (C-4, C-5): The direct attachment of an electronegative chlorine atom causes a significant downfield shift (deshielding). However, the precise shift is complex. We can predict these to be in the δ 128-135 ppm range.

    • Quaternary Carbons (C-3a, C-7a): These carbons, which are not attached to any protons, often show weaker signals. C-7a, being adjacent to the amide nitrogen, will be significantly downfield (~δ 148-152 ppm). C-3a will be more upfield.

    • Protonated Aromatic Carbons (C-6, C-7): These carbons will appear in the δ 110-125 ppm range. C-7 is adjacent to the quaternary carbon C-7a and would likely be the most upfield of the aromatic carbons, often around δ 112-115 ppm.[6]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Notes
C-3~182 - 184Ketone Carbonyl
C-2~157 - 159Amide Carbonyl
C-7a~149 - 151Quaternary, adjacent to N
C-3a~138 - 140Quaternary
C-4~130 - 135Attached to Cl
C-5~128 - 132Attached to Cl
C-6~125 - 127Protonated aromatic CH
C-7~112 - 115Protonated aromatic CH, adjacent to C-7a

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is paramount for correct structural assignment. The following protocol outlines a robust methodology for analyzing this compound.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the recommended solvent. Rationale: It readily dissolves a wide range of organic compounds, including isatins, and its high boiling point makes it suitable for variable temperature studies. Crucially, it forms hydrogen bonds with the N-H proton, shifting its resonance downfield away from the aromatic region and slowing its exchange rate, which results in a sharper signal.[3]

    • Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6 mL of DMSO-d₆. Rationale: This concentration provides a good signal-to-noise ratio in a reasonable acquisition time without causing significant line broadening due to aggregation.

    • Standard: The solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) can be used as an internal reference.[8] Alternatively, a small amount of Tetramethylsilane (TMS) can be added for a 0.00 ppm reference.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the solvent. Aim for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield N-H proton, are captured.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Rationale: Allows for near-complete relaxation of protons, ensuring accurate integration if required.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more. Rationale: ¹³C has a low natural abundance (1.1%), requiring a larger number of scans to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.[9]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup h1_acq ¹H Acquisition (16 scans) setup->h1_acq c13_acq ¹³C Acquisition (1024+ scans) setup->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Peak Picking & Integration reference->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. The ¹H spectrum is characterized by two ortho-coupled doublets in the aromatic region and a downfield amide proton signal. The ¹³C spectrum is distinguished by two downfield carbonyl signals and six unique aromatic carbon signals, whose positions are heavily influenced by the electron-withdrawing chlorine and carbonyl/amide functionalities. The predictive data and experimental protocols outlined in this guide serve as a foundational resource for researchers, enabling confident characterization and facilitating the advancement of drug discovery programs involving this important heterocyclic scaffold.

References

Solubility Profile of 4,5-Dichloroisatin in Common Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 4,5-Dichloroisatin is a key building block in synthetic chemistry and drug discovery, valued for its reactive keto-amide core. However, its utility in solution-phase chemistry is fundamentally governed by its solubility, a parameter for which quantitative data is not widely published. This technical guide addresses this knowledge gap by providing a comprehensive analysis based on the well-documented solubility of its parent compound, isatin. We will first establish a baseline by examining the solubility of isatin in a range of common organic solvents. Subsequently, we will apply principles of physical organic chemistry to predict how the addition of two chlorine atoms at the 4 and 5 positions alters the molecule's physicochemical properties and, consequently, its solubility behavior. This guide culminates in a detailed, field-proven experimental protocol for researchers to quantitatively determine the solubility of this compound in their solvents of choice, ensuring reproducible and accurate results.

Introduction to this compound

Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The compound this compound (C₈H₃Cl₂NO₂) is a synthetically versatile intermediate used in the synthesis of more complex heterocyclic compounds and potential therapeutic agents.[1] Its chemical structure, featuring an aromatic ring substituted with two chlorine atoms, a lactam ring, and vicinal carbonyl groups, presents a unique combination of functional groups that dictate its intermolecular interactions and, therefore, its solubility.

Understanding the solubility of this compound is critical for a variety of applications, from designing synthetic reaction conditions and purification strategies (e.g., recrystallization) to formulating solutions for biological screening. Low aqueous solubility is a common challenge in drug development, and predicting behavior in organic solvents is the first step in overcoming this hurdle.[2]

A Solubility Baseline: The Isatin Core

While specific data for the 4,5-dichloro derivative is scarce, extensive research has been conducted on the parent compound, isatin. This data provides an invaluable baseline for understanding the fundamental solubility characteristics of the isatin core. The solubility of isatin is influenced by its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O groups), as well as the polarity of its bicyclic structure.[3]

Studies have systematically measured the mole fraction solubility of isatin in various organic solvents at different temperatures.[4][5][6] The general trend shows that solubility is highest in polar aprotic solvents capable of strong dipole-dipole interactions and hydrogen bonding, such as DMF and THF, and lowest in non-polar or weakly polar solvents like toluene and dichloromethane.[4]

Table 1: Experimental Mole Fraction Solubility (x₁) of Isatin in Common Organic Solvents at 298.15 K (25 °C)

SolventDielectric Constant (ε)Polarity IndexMole Fraction Solubility (x₁) x 10³Reference
N,N-Dimethylformamide (DMF)36.76.4125.9[4]
Tetrahydrofuran (THF)7.64.025.1[4]
Acetone20.75.114.5[4]
Ethyl Acetate6.04.45.68[6]
Ethanol24.64.34.09[6]
Acetonitrile37.55.83.5[4]
Dichloromethane8.93.10.8[4]
Toluene2.42.40.4[4]
Water80.110.20.0514[6]

Note: The data is compiled from multiple sources and represents the solubility at or near 298.15 K. Slight variations may exist between studies.

The Impact of Dichlorination on Physicochemical Properties and Solubility

The introduction of two chlorine atoms onto the aromatic ring of the isatin core at the 4 and 5 positions induces significant changes in the molecule's electronic and steric properties. These changes directly influence its intermolecular forces and crystal packing, thereby altering its solubility profile compared to the parent isatin.

Key Physicochemical Changes:
  • Increased Molecular Weight: this compound has a molecular weight of 216.02 g/mol , compared to 147.13 g/mol for isatin.[1][7] An increase in molecular size and mass generally leads to a decrease in solubility, as more energy is required for the solvent to surround the larger molecule.[8]

  • Increased Lipophilicity: Chlorine is an electronegative but lipophilic atom. The addition of two chlorine atoms increases the overall non-polar character of the molecule. This modification is expected to decrease its solubility in polar solvents (like alcohols and water) and enhance its solubility in non-polar or chlorinated solvents.

  • Altered Dipole Moment: The symmetrical placement of two electron-withdrawing chlorine atoms on the benzene ring will significantly alter the molecule's overall dipole moment. This affects how the molecule interacts with polar and non-polar solvent molecules.

  • Crystal Lattice Energy: The presence of chlorine atoms can introduce strong intermolecular interactions, including halogen bonding, within the crystal lattice. If these interactions are significantly stronger than in the isatin crystal, a greater amount of energy will be required to break the lattice apart, potentially leading to lower overall solubility.

The interplay of these factors determines the final solubility behavior.

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile of this compound

Based on the analysis above, we can construct a predicted qualitative solubility profile for this compound. This serves as a practical starting point for solvent selection in the laboratory.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, NMPHigh to Moderate Strong dipole-dipole interactions can solvate the polar keto-amide core. Likely lower than isatin due to increased lipophilicity.
Ethers THF, 1,4-DioxaneModerate Moderate polarity and H-bond accepting ability can interact with the solute.
Ketones Acetone, MEKLow to Moderate Similar to ethers, but potentially lower solubility than isatin due to the increased non-polar character of the dichloro-substituent.
Esters Ethyl AcetateLow Lower polarity and H-bonding capacity will struggle to overcome the crystal lattice energy.
Alcohols Methanol, EthanolVery Low / Sparingly Soluble The increased lipophilicity will significantly reduce solubility in these polar, protic solvents compared to isatin.
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Increased "like-dissolves-like" affinity due to chlorine atoms, but overall low polarity may limit high solubility.
Hydrocarbons Toluene, HexaneInsoluble The molecule remains too polar to dissolve in highly non-polar solvents.
Aqueous WaterPractically Insoluble The high lipophilicity and stable crystal lattice will make it virtually insoluble in water.

Experimental Protocol for Solubility Determination

To move from prediction to quantitative fact, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of solid compounds.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (purity >95%)

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath capable of maintaining T ± 0.1 °C

  • Analytical balance (± 0.0001 g)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., DMF). This creates a stock solution of known concentration (~1 mg/mL).

  • Standard Solutions: Perform serial dilutions of the stock solution with the chosen analytical solvent to prepare at least five standard solutions of decreasing, known concentrations.

  • Analysis: Analyze each standard solution using a validated HPLC or UV-Vis method to measure the analytical response (e.g., peak area or absorbance).

  • Calibration Plot: Plot the analytical response versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). This curve is essential for determining the concentration of the unknown saturated solutions.

Part B: Equilibrium Solubility Measurement

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials (perform in triplicate for each solvent). An "excess" ensures that a solid phase remains at equilibrium. For a 5 mL solvent volume, starting with ~50-100 mg of solid is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the pre-equilibrated test solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials for a sufficient time to reach equilibrium. Expert Insight: For crystalline organic compounds, equilibrium can be slow. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure a stable state is reached. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles.

  • Sample Withdrawal and Filtration: Carefully withdraw a small aliquot (e.g., 1 mL) of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration removes any undissolved microcrystals, ensuring that the measured concentration corresponds only to the dissolved solute. The first few drops should be discarded to saturate the filter material and prevent adsorption losses.

  • Dilution: Accurately dilute the filtered, saturated solution with the analytical solvent to bring its concentration within the linear range of the previously established calibration curve. The dilution factor must be precisely recorded.

  • Quantitative Analysis: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.

Part C: Data Calculation

  • Determine Concentration: Use the measured analytical response of the diluted sample and the calibration curve equation to calculate its concentration.

  • Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value is the solubility of this compound in that solvent at the specified temperature.

  • Express Results: Report the solubility in standard units, such as mg/mL, g/L, or mol/L.

G A A: Add Excess Solute to Solvent B B: Equilibrate at Constant T (e.g., 24-72h with agitation) A->B C C: Settle Excess Solid (≥2h, no agitation) B->C D D: Withdraw Supernatant & Filter (0.22 µm) C->D E E: Dilute Sample (Known Dilution Factor) D->E F F: Analyze via HPLC/UV-Vis (vs. Calibration Curve) E->F G G: Calculate Solubility (mg/mL or mol/L) F->G

References

A Senior Application Scientist's Perspective on Unveiling Molecular Architecture for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5-Dichloroisatin

Abstract: Isatin and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is fundamental to understanding their biological function and to designing more potent and selective therapeutic agents. This guide provides a comprehensive, in-depth technical walkthrough of the single-crystal X-ray diffraction analysis of this compound, a halogenated derivative of significant interest. From first principles of synthesis and crystallization to the nuances of data collection, structure solution, and refinement, this document serves as a practical manual for researchers, scientists, and drug development professionals. We will explore the "why" behind the "how," offering field-proven insights to ensure the generation of high-quality, reliable, and publication-ready crystallographic data.

Introduction: The Significance of Isatin Scaffolds and the Rationale for Halogenation

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, such as chlorine, at specific positions on the indole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most critically, its ability to form specific intermolecular interactions like hydrogen and halogen bonds. The 4,5-dichloro substitution pattern is of particular interest as it is expected to significantly alter the electronic and steric profile of the isatin core, potentially leading to novel biological activities.

Understanding the precise crystal structure of this compound is paramount. It provides definitive proof of its chemical identity and conformation, and, more importantly, it reveals the intricate network of intermolecular interactions that govern its solid-state packing. This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation isatin-based therapeutics.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. Here, we delineate a robust workflow, grounded in established best practices.

Diagram of the Crystal Structure Analysis Workflow

Crystal Structure Analysis Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of this compound Starting Materials: 2,3-Dichloroaniline Reagents: Chloral Hydrate, Hydroxylamine Hydrochloride Key Reaction: Sandmeyer Isatin Synthesis purification Purification Recrystallization or Column Chromatography Purity Check: NMR, Mass Spec, HPLC synthesis:f0->purification:f0 Purification crystallization Single Crystal Growth Techniques: Slow Evaporation, Vapor Diffusion, Cooling Solvent Screening is Critical purification:f0->crystallization:f0 High Purity Sample data_collection Data Collection Instrument: Single-Crystal X-ray Diffractometer Mounting of Crystal Data Acquisition Strategy crystallization:f0->data_collection:f0 Suitable Single Crystal data_processing Data Processing Integration of Diffraction Spots Scaling and Merging of Data Software: CrysAlisPro, SAINT data_collection:f0->data_processing:f0 Raw Diffraction Data structure_solution Structure Solution Methods: Direct Methods or Patterson Initial Atomic Model Generation Software: SHELXT, SIR data_processing:f0->structure_solution:f0 Processed Data (hkl file) structure_refinement Structure Refinement Least-Squares Refinement Anisotropic Displacement Parameters Hydrogen Atom Placement Software: SHELXL, Olex2 structure_solution:f0->structure_refinement:f0 Initial Model validation Validation CheckCIF/PLATON R-factors, Goodness-of-Fit Final Structural Analysis structure_refinement:f0->validation:f0 Refined Structure

Caption: A comprehensive workflow for the crystal structure analysis of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved via the Sandmeyer isatin synthesis, a reliable and well-documented method.

Protocol:

  • Starting Material: Begin with 2,3-dichloroaniline.

  • Reaction: The synthesis involves the reaction of 2,3-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of hydrochloric acid to form an isonitrosoacetanilide intermediate.

  • Cyclization: The intermediate is then cyclized in the presence of concentrated sulfuric acid to yield this compound.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to achieve the high purity (>99%) required for successful crystallization. Purity should be confirmed by NMR spectroscopy, mass spectrometry, and HPLC.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Recommended Techniques:

  • Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

Solvent Screening: A systematic screening of various solvents and solvent mixtures is highly recommended to find the optimal conditions for crystal growth.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used.

Data Collection Strategy:

  • Crystal Screening: The crystal is first screened to assess its quality (e.g., diffraction intensity, peak shape).

  • Unit Cell Determination: A short pre-experiment is run to determine the unit cell parameters and crystal system.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles and recording the diffraction pattern at each step. The strategy should aim for high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Software:

  • Data Processing: CrysAlisPro, SAINT, or similar software is used to integrate the raw diffraction images and apply corrections for absorption and other experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods (e.g., with SHELXT or SIR).

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL within the Olex2 graphical interface). This involves refining atomic positions, anisotropic displacement parameters, and placing hydrogen atoms in calculated positions.

Analysis of the Crystal Structure of this compound: A Hypothetical Case Study

Table 1: Representative Crystallographic Data for this compound

ParameterExpected Value
Chemical FormulaC₈H₃Cl₂NO₂
Formula Weight216.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~6.0
c (Å)~15.0
β (°)~95
Volume (ų)~760
Z4
Calculated Density (g/cm³)~1.89
Absorption Coeff. (mm⁻¹)~0.8 (Mo Kα)
Final R indices [I > 2σ(I)]R₁ = ~0.04, wR₂ = ~0.10
Goodness-of-Fit on F²~1.05
Molecular Geometry

The isatin core is expected to be essentially planar. The bond lengths and angles should be consistent with those observed for other isatin derivatives. The presence of the two chlorine atoms at the 4 and 5 positions will likely induce some minor distortions in the benzene ring due to steric and electronic effects.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be dominated by a network of hydrogen bonds and potentially halogen bonds.

  • Hydrogen Bonding: The N-H group of the isatin ring is a strong hydrogen bond donor, while the two carbonyl oxygen atoms (at positions 2 and 3) are strong hydrogen bond acceptors. It is highly probable that the molecules will form centrosymmetric dimers through N-H···O=C hydrogen bonds.

  • Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms such as the carbonyl oxygens of neighboring molecules. These Cl···O interactions could play a significant role in stabilizing the crystal packing.

Diagram of Potential Intermolecular Interactions

Intermolecular Interactions cluster_dimer Hydrogen-Bonded Dimer cluster_packing Crystal Packing mol1 This compound (Molecule 1) mol2 This compound (Molecule 2) mol1->mol2 N-H···O=C mol3 This compound (Molecule 3) mol1->mol3 Cl···O Halogen Bond mol2->mol1 N-H···O=C

Caption: Potential hydrogen and halogen bonding in the crystal structure of this compound.

Implications for Drug Design and Development

A detailed understanding of the crystal structure of this compound provides a solid foundation for its development as a potential therapeutic agent.

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used to design and screen for potential protein targets through molecular docking studies.

  • Lead Optimization: The knowledge of the intermolecular interactions can guide the chemical modification of the isatin scaffold to improve binding affinity and selectivity for a target protein.

  • Polymorphism Screening: Different crystallization conditions can lead to different crystal forms (polymorphs) with distinct physicochemical properties. A thorough understanding of the crystal packing can aid in identifying and characterizing these polymorphs, which is a critical step in drug development.

Conclusion

The crystal structure analysis of this compound is a crucial step in unlocking its therapeutic potential. This guide has provided a comprehensive overview of the entire process, from synthesis to structure refinement and analysis. By following a systematic and rigorous approach, researchers can obtain high-quality crystallographic data that will accelerate the discovery and development of new isatin-based drugs. The insights gained from the three-dimensional molecular architecture are invaluable for understanding structure-activity relationships and for the rational design of more effective and safer medicines.

Technical Guide: Physicochemical Characterization of 4,5-Dichloroisatin with a Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth technical overview of 4,5-Dichloroisatin (CAS 1677-47-0), a halogenated heterocyclic compound belonging to the versatile isatin class. While the isatin scaffold is of significant interest in medicinal chemistry, this compound remains a specialized reagent for which comprehensive physicochemical data, including a definitive melting point, is not widely published in standard chemical literature. This document outlines the critical importance of melting point determination as a primary analytical step following synthesis for identity confirmation and purity assessment. We present detailed, field-proven protocols for both capillary melting point analysis and Differential Scanning Calorimetry (DSC), explaining the causality behind experimental choices and data interpretation. This guide serves as a foundational resource for researchers working with novel or sparsely characterized isatin derivatives, ensuring scientific integrity and reproducibility in drug discovery workflows.

Introduction: The Isatin Scaffold and the Role of this compound

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, renowned for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties. The unique structural combination of a fused aromatic ring with a pyrrolidine-2,3-dione system offers multiple points for synthetic modification, enabling the fine-tuning of biological activity.

This compound is a specific derivative where the benzene ring is substituted with chlorine atoms at the 4 and 5 positions. Such halogenation can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for synthesizing novel therapeutic candidates.

However, as a specialized intermediate, its physical properties are not as extensively documented as those of more common reagents. A critical first step upon synthesizing or acquiring a batch of this compound is the rigorous determination of its fundamental physical constants, chief among them being the melting point. This parameter is not merely a physical descriptor but a crucial indicator of identity and purity that underpins the reliability of all subsequent experimental work.

Physicochemical Profile of this compound

The known properties of this compound are summarized below. It is critical to note the absence of a consistently reported melting point in peer-reviewed literature and major chemical databases, underscoring the necessity of its experimental determination for each new batch.

PropertyValueSource
IUPAC Name 4,5-dichloro-1H-indole-2,3-dione[1]
Synonyms 4,5-Dichloroindoline-2,3-dione[1]
CAS Number 1677-47-0[1][2][3]
Molecular Formula C₈H₃Cl₂NO₂[2][3]
Molecular Weight 216.02 g/mol [2][3]
Physical Form Solid (Appearance may vary)[1]
Melting Point Not definitively reported; requires experimental determination. [4]

The Foundational Importance of Melting Point in Drug Discovery

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically <1°C). The determination of this value is a cornerstone of chemical analysis for several reasons:

  • Criterion of Purity: The presence of even small amounts of impurities will typically depress the melting point and broaden the melting range. An experimentally determined sharp melting range is a primary, cost-effective indicator of high sample purity.

  • Compound Identification: While not definitive on its own, a measured melting point provides strong evidence for the identity of a synthesized compound when compared against a known value or a reference standard via a mixed melting point test.

  • Influence on Bioavailability: The melting point is related to the lattice energy of the crystal structure. Higher melting points often correlate with lower solubility, which can impact the dissolution rate and, consequently, the bioavailability of a potential drug substance.

  • Foundation for Advanced Analysis: It provides a baseline for more advanced thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are essential for pre-formulation studies and understanding solid-state stability.

Synthesis and Characterization Workflow

The most common route for producing isatin derivatives is the Sandmeyer isonitrosoacetanilide synthesis. This process involves the reaction of an aniline (in this case, 3,4-dichloroaniline) with chloral hydrate and hydroxylamine, followed by acid-catalyzed cyclization. The characterization of the final product is a critical step to confirm the success of the synthesis.

cluster_synthesis Part 1: Synthesis cluster_purification Part 2: Purification cluster_characterization Part 3: Characterization s1 3,4-Dichloroaniline s3 Intermediate: N-(3,4-dichlorophenyl)-2- (hydroxyimino)acetamide s1->s3 s2 Chloral Hydrate + Hydroxylamine s2->s3 s5 Crude this compound s3->s5 Cyclization s4 Concentrated Acid (e.g., H₂SO₄) s4->s5 p1 Recrystallization or Column Chromatography s5->p1 c1 Pure this compound p1->c1 c2 Melting Point Determination (Capillary / DSC) c1->c2 Confirm Identity & Purity c3 Spectroscopic Analysis (NMR, IR, MS) c1->c3 Confirm Structure c4 Purity Analysis (HPLC) c1->c4 Quantify Purity

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols for Melting Point Determination

Given the lack of published data, the following protocols are recommended for the de novo determination of the melting point of this compound.

Protocol 1: Capillary Melting Point Determination

This is the most common and accessible method for routine analysis.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and homogenous.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Crush the sample into a fine powder using a spatula. Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube (sealed at one end) into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Causality: Tightly packing prevents air pockets and ensures a more accurate and sharp melt is observed.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid test run can estimate this).

    • Decrease the heating rate to 1-2°C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium, preventing an overestimation of the melting point.

  • Observation and Recording:

    • Record the temperature at which the first liquid droplet appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

  • Validation:

    • Repeat the measurement with two additional samples to ensure reproducibility.

start Start: Dry, Homogenous This compound Sample prep 1. Prepare Fine Powder start->prep load 2. Load 2-3 mm into Capillary Tube prep->load pack 3. Pack Sample Tightly load->pack insert 4. Insert into Apparatus pack->insert heat_fast 5. Rapid Heat to ~20°C below expected MP insert->heat_fast heat_slow 6. Slow Heat Rate (1-2°C / min) heat_fast->heat_slow observe 7. Observe & Record T₁ (First Drop) and T₂ (Clear Liquid) heat_slow->observe result Result: Melting Range (T₁ - T₂) observe->result

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermoanalytical technique that provides quantitative data on thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered this compound into a DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press. Causality: Sealing prevents any loss of sample due to sublimation and isolates it from the furnace atmosphere.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would be:

      • Equilibrate at a starting temperature (e.g., 25°C).

      • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melt.

      • Hold at the final temperature for a few minutes.

      • Cool back to the starting temperature.

    • The experiment is typically run under an inert nitrogen atmosphere to prevent oxidative decomposition.

  • Data Acquisition and Analysis:

    • The instrument records the heat flow versus temperature, generating a thermogram.

    • A melting event will appear as an endothermic peak on the thermogram.

    • Analyze the peak to determine:

      • T_onset (Onset Temperature): The extrapolated temperature at which melting begins. This is often considered the closest value to the true thermodynamic melting point.

      • T_peak (Peak Temperature): The temperature at which the rate of heat absorption is at its maximum.

      • ΔH (Enthalpy of Fusion): The area under the peak, which represents the energy required to melt the sample (in J/g). This value is related to the crystallinity of the sample.

Conclusion

While this compound is a promising scaffold for synthetic and medicinal chemistry, its characterization in public literature is incomplete. The determination of its melting point is a non-negotiable, foundational step for any researcher utilizing this compound. A sharp melting point, determined via capillary or DSC methods, serves as the primary validation of a newly synthesized batch's identity and purity. The protocols and rationale detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the integrity of subsequent research and development efforts.

References

electrophilic substitution on the 4,5-Dichloroisatin aromatic ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Substitution on the 4,5-Dichloroisatin Aromatic Ring

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on the this compound scaffold. Isatin and its derivatives are privileged structures in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents, including potential CDK2 inhibitors.[1] The functionalization of the isatin core, particularly on its benzene ring, is crucial for modulating biological activity. This document delves into the mechanistic principles governing these reactions, predicts the regioselectivity based on the electronic effects of the substituents, and provides detailed protocols for key transformations.

The this compound Core: An Electronic Landscape

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct introduction of functional groups onto an aromatic ring. The feasibility and outcome of such reactions are dictated by the electronic nature of the ring, which is in turn governed by its substituents.[2][3][4][5] In this compound, the benzene moiety is decorated with multiple groups, each exerting a distinct electronic influence.

The reactivity of the aromatic ring in this compound is a complex interplay of competing electronic effects from its substituents: the two chlorine atoms, the amide group within the pyrrole ring, and the two carbonyl groups.

  • Deactivating Groups : Substituents that withdraw electron density from the aromatic ring decrease its nucleophilicity, making it less reactive towards electrophiles.[4][6] In this compound, the C2 and C3 carbonyl groups are potent deactivating groups due to both inductive effects and resonance. The chlorine atoms at C4 and C5 are also deactivating, primarily through their strong inductive electron withdrawal.[6][7] The cumulative effect of these four groups renders the aromatic ring significantly electron-deficient and thus, highly deactivated towards electrophilic attack.

  • Activating Groups : Conversely, electron-donating groups enhance the ring's nucleophilicity and accelerate the reaction.[4][5] The nitrogen atom of the amide in the pyrrole ring acts as an activating group, capable of donating its lone pair of electrons into the benzene ring via resonance.

The overall reactivity of this compound in EAS is therefore expected to be low, requiring forcing conditions to overcome the substantial deactivation.

Regioselectivity: Directing the Electrophile

The position of electrophilic attack is not random but is directed by the existing substituents.[8][9] Each group directs incoming electrophiles to specific positions (ortho, meta, or para) relative to itself.

SubstituentPositionElectronic EffectDirecting Effect
-Cl C4, C5Inductive Withdrawal (-I) > Resonance Donation (+R)Deactivating, Ortho/Para-Director
Amide N-H RingResonance Donation (+R)Activating, Ortho/Para-Director
Amide C=O C2Inductive Withdrawal (-I), Resonance Withdrawal (-R)Deactivating, Meta-Director
Ketone C=O C3Inductive Withdrawal (-I), Resonance Withdrawal (-R)Deactivating, Meta-Director

The available positions for substitution on the benzene ring of this compound are C6 and C7.

  • The chlorine at C5 directs ortho to C6 and para to C4 (occupied).

  • The chlorine at C4 directs ortho to C5 (occupied) and para to C7.

  • The amide nitrogen directs ortho to C7a (bridgehead) and para to C6.

  • The carbonyl groups are meta to all available positions on the benzene ring and thus do not exert a primary directing influence on the C6/C7 choice.

The directing effects are therefore convergent:

  • Position C6 : Is ortho to the C5-chloro and para to the activating amide nitrogen.

  • Position C7 : Is para to the C4-chloro.

Considering the powerful activating effect of the amide nitrogen's resonance donation, which strongly stabilizes the intermediate carbocation (the sigma complex) when the attack is at the para position, substitution is predicted to occur preferentially at the C7 position . The resonance stabilization provided by the nitrogen lone pair for attack at C7 outweighs the directing influence of the C5-chloro towards C6.

The general mechanism involves the attack of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][10] A subsequent deprotonation step restores aromaticity.[10]

Fig. 1: General Mechanism of EAS at C7 of this compound.

Key Electrophilic Substitution Protocols

Due to the highly deactivated nature of the this compound ring, electrophilic substitution reactions typically require strong electrophiles and forcing conditions.

Nitration

Nitration is a classic EAS reaction that introduces a nitro (-NO₂) group onto the aromatic ring.[5] The electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid.[11]

Predicted Product: 4,5-Dichloro-7-nitroisatin

ParameterConditionRationale / Field Insight
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ (1:2 v/v)Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is necessary to react with the deactivated ring.[11][12]
Solvent Sulfuric AcidThe use of sulfuric acid as a solvent ensures the substrate remains protonated and soluble, and maintains a high concentration of the nitrating agent.[12]
Temperature 0 °C to 25 °CThe reaction is exothermic. Starting at a low temperature allows for controlled addition of the substrate. The reaction may require gentle warming to proceed to completion due to the deactivated ring.
Reaction Time 2-6 hoursMonitoring by TLC is crucial to determine the point of completion and avoid over-nitration or side reactions.
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0 °C), add concentrated sulfuric acid.

  • Substrate Addition: Slowly add this compound in small portions to the sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until complete dissolution.

  • Nitrating Agent Addition: Prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the dissolved isatin solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation & Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Nitration_Workflow Fig. 2: Experimental Workflow for Nitration A 1. Dissolve this compound in cold conc. H₂SO₄ C 3. Add Nitrating Mixture Dropwise to Isatin Solution at <10°C A->C B 2. Prepare Nitrating Mixture (HNO₃ in H₂SO₄ at 0°C) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Quench by Pouring onto Crushed Ice D->E F 6. Isolate by Filtration and Wash with Water E->F G 7. Recrystallize from Ethanol/Acetic Acid F->G H Pure 4,5-Dichloro-7-nitroisatin G->H

Fig. 2: Experimental Workflow for Nitration.
Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction requires a Lewis acid catalyst to polarize the dihalogen molecule, creating a sufficiently strong electrophile.[13][14]

Predicted Product (Bromination): 7-Bromo-4,5-dichloroisatin

ParameterConditionRationale / Field Insight
Halogenating Agent Br₂ or Cl₂The choice of halogen depends on the desired product. Bromine is generally less reactive and more selective than chlorine.[13]
Catalyst FeBr₃ or AlCl₃A strong Lewis acid is essential to activate the halogen. The catalyst should be anhydrous as water will deactivate it.[14][15]
Solvent Dichloromethane or Carbon DisulfideAn inert solvent is required. Chlorinated solvents are common, but must be chosen carefully to avoid side reactions.
Temperature 0 °C to refluxThe reaction may require heating to overcome the energy barrier of substituting the deactivated ring.
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add this compound and an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous FeBr₃) to the suspension.

  • Reagent Addition: Add a solution of bromine in the same solvent dropwise to the mixture at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature or gently reflux until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine.

  • Extraction: If a water-immiscible solvent was used, separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation & Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which form new carbon-carbon bonds, are among the most challenging EAS reactions to perform on deactivated rings.[16][17][18]

  • Friedel-Crafts Alkylation: This reaction is prone to carbocation rearrangements and polyalkylation, and generally fails on substrates with strongly deactivating groups.[19][20] The presence of the amide nitrogen can also lead to complexation with the Lewis acid catalyst, further deactivating the ring.

  • Friedel-Crafts Acylation: This reaction is generally more reliable than alkylation as the acylium ion electrophile does not rearrange.[19][21] However, the product, an aryl ketone, is even more deactivated than the starting material, which prevents polyacylation.[20] Despite this, the strong deactivation of the this compound ring makes even acylation highly unlikely under standard conditions. The reaction requires a stoichiometric amount of a strong Lewis acid catalyst, which will complex with the carbonyl groups of the isatin, further increasing the deactivation.[16][21]

Feasibility Assessment: Direct Friedel-Crafts reactions on this compound are not recommended and are likely to be unsuccessful. Alternative synthetic strategies, such as building the substituted aromatic ring prior to the formation of the isatin core, would be a more viable approach for introducing alkyl or acyl groups.

Conclusion

The electrophilic substitution of this compound is a challenging but feasible process for introducing key functional groups like nitro and halo substituents. The reaction is governed by the powerful deactivating effects of the chloro and carbonyl groups, necessitating strong electrophiles and carefully optimized conditions. Regioselectivity is controlled by the competing directing effects, with substitution predicted to occur primarily at the C7 position, activated by the para-directing amide nitrogen. While nitration and halogenation can be achieved with standard protocols, Friedel-Crafts reactions are generally not viable on this highly deactivated scaffold. This guide provides the foundational knowledge and practical protocols for researchers aiming to derivatize this important heterocyclic core.

References

An In-Depth Technical Guide to Exploring the Biological Target Space of 4,5-Dichloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of a Privileged Scaffold

The isatin (1H-indole-2,3-dione) core is a quintessential "privileged scaffold" in medicinal chemistry. Its versatile structure, featuring a fused aromatic ring and reactive carbonyl groups, has given rise to a vast library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The U.S. FDA's approval of sunitinib, an isatin-based multi-kinase inhibitor, solidified the therapeutic relevance of this chemical class.[3]

While extensive research has explored substitutions at the N1, C5, and C7 positions, the 4,5-dichloro-substituted isatin core remains a comparatively underexplored frontier. Halogenation is a proven strategy for modulating the pharmacokinetic and pharmacodynamic properties of small molecules, often enhancing membrane permeability and binding affinity.[4] This guide posits that 4,5-dichloroisatin derivatives are a promising, yet uncharacterized, class of compounds.

This document serves as a technical and strategic blueprint for researchers, scientists, and drug development professionals aiming to systematically deconvolute the biological target space of novel this compound derivatives. We will move beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to target discovery and validation.

Part 1: Hypothesis Generation - Learning from the Isatin Family

Before embarking on proteome-wide screens, a logical starting point is to generate hypotheses based on the known biological activities of structurally related isatin analogs. The isatin scaffold is a known inhibitor of several key protein families, providing a strong rationale for initial investigations.

Key Protein Families Targeted by Isatin Derivatives:

  • Protein Kinases: This is the most prominent target class. Isatin derivatives have been shown to inhibit a wide array of kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] The ATP-binding pocket of many kinases is amenable to interaction with the planar isatin ring system.

  • Caspases: Isatin sulfonamides, in particular, are potent inhibitors of effector caspases-3 and -7, key executioners in the apoptotic pathway.[1] This interaction suggests potential applications in diseases characterized by excessive apoptosis.

  • Other Enzymes and Receptors: The broader isatin family has demonstrated activity against proteases, monoamine oxidase (MAO), and tubulin polymerization, highlighting the scaffold's versatility.[1][2]

This established precedent allows us to formulate a primary hypothesis: This compound derivatives likely exhibit inhibitory activity against protein kinases and/or caspases. This hypothesis will guide our validation strategies after an initial unbiased discovery phase.

Illustrative Biological Activity of Halogenated Isatin Derivatives

To provide a quantitative context, the following table summarizes the activity of other halogenated isatin derivatives. This data serves as a benchmark for what might be expected from novel this compound compounds.

Compound ClassTarget Cell Line/EnzymeActivity Metric (IC50/GI50)Reference
5-Bromo-isatin Conjugate (1d)Leukemia (RPMI-8226)0.69 µM[5]
5-Bromo-isatin Conjugate (1d)Leukemia (SR)3.35 µM[5]
5-Chloro-isatin Oxadiazole (VIc)HeLa (Cervical Cancer)10.64 µM[6]
5-Fluoro-isatin Oxadiazole (VIb)HeLa (Cervical Cancer)11.21 µM[6]
5-Iodo-isatin Oxadiazole (VId)HeLa (Cervical Cancer)12.04 µM[6]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a compound's potency.

Part 2: A Dual-Strategy Approach to Target Identification

A robust target identification campaign should combine an unbiased, discovery-oriented approach with a focused, hypothesis-driven validation method. This dual strategy mitigates the risk of missing novel targets while efficiently confirming interactions with expected protein families.

Strategy A: Unbiased Target Discovery via Affinity Purification-Mass Spectrometry (AP-MS)

The most direct method to identify protein interactors from a complex biological mixture is affinity purification.[7] This technique uses a derivative of the small molecule of interest (the "bait") immobilized on a solid support to "fish" for its binding partners (the "prey") from a cell lysate.

APMS_Workflow cluster_synthesis Bait Synthesis cluster_immobilization Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Analysis Start This compound Derivative Linker Attach Linker (e.g., with alkyne handle) Start->Linker Chemical Synthesis Immobilize Immobilize Bait (via Click Chemistry) Linker->Immobilize CuAAC Beads Affinity Resin (e.g., Azide-coated beads) Beads->Immobilize Incubate Incubate Bait-Beads with Lysate Immobilize->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash Beads (Remove non-specific binders) Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS SDS-PAGE Elute->SDS MS LC-MS/MS Analysis SDS->MS Data Data Analysis & Hit Identification MS->Data

AP-MS workflow for unbiased target identification.

Causality: The success of this technique hinges on creating a "bait" molecule that retains the core binding pharmacology of the parent compound while allowing for immobilization. Attaching a linker to a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity is critical. The subsequent washes are designed to remove low-affinity, non-specific interactors, while the elution step disrupts the specific, high-affinity interaction between the bait and its true target.

Step-by-Step Methodology:

  • Bait Synthesis:

    • Synthesize a derivative of your lead this compound compound that incorporates a linker with a reactive handle (e.g., a terminal alkyne or azide). The linker should be attached at a position known not to interfere with biological activity.

    • Self-Validation: The synthesized bait molecule must be tested in the original phenotypic or enzymatic assay to confirm it retains activity comparable to the parent compound. A loss of activity indicates the linker is interfering with target binding.

  • Immobilization:

    • Covalently attach the bait molecule to a solid support, such as sepharose or magnetic beads functionalized with a complementary reactive group (e.g., azide-functionalized beads for an alkyne-handled bait) via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry").[8]

    • Wash the beads thoroughly with buffer to remove any unreacted bait molecule.

  • Cell Lysate Preparation:

    • Culture a relevant cell line to high density (e.g., a cancer cell line sensitive to the compound).

    • Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove insoluble debris. The supernatant is the proteome used for the pulldown.

  • Affinity Pulldown:

    • Incubate the immobilized bait-beads with the clarified cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate lysate with beads that have no bait molecule immobilized (or a scrambled/inactive analog) to identify proteins that bind non-specifically to the matrix itself.

    • Pellet the beads and discard the supernatant.

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads. This can be done by competitive elution with a high concentration of the original, non-immobilized compound, or by denaturation using a buffer containing SDS and a reducing agent.

    • Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the bait sample but absent or significantly reduced in the control sample via silver or Coomassie staining.

    • Excise these unique protein bands from the gel. Perform in-gel tryptic digestion.

    • Identify the proteins by subjecting the resulting peptides to liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The resulting spectra are matched against a protein database to identify the "hit" proteins.

Strategy B: Target Validation with the Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful, label-free method to confirm direct drug-target engagement within the complex milieu of an intact cell.[9] The principle is based on ligand-induced thermal stabilization: a protein bound to a small molecule is thermodynamically more stable and will denature and aggregate at a higher temperature than the unbound protein.[10]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_detection Detection Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot into PCR tubes Treat->Aliquot Heat Heat at Temperature Gradient (e.g., 40-70°C) Aliquot->Heat Lyse Freeze-Thaw Lysis Heat->Lyse Centrifuge High-Speed Centrifugation (Separate Soluble/Insoluble) Lyse->Centrifuge Collect Collect Supernatant (Soluble Fraction) Centrifuge->Collect WB Western Blot (or other detection) Collect->WB Quantify Quantify Protein Band Intensity WB->Quantify Plot Plot Melt Curve (Intensity vs. Temp) Quantify->Plot

CETSA workflow for validating target engagement.

Causality: This protocol directly measures the biophysical consequence of binding in a cell. The heating step provides the energy to unfold proteins. A ligand occupying its binding site adds stability, requiring more energy (a higher temperature) to induce unfolding and subsequent aggregation. By separating the aggregated (unfolded) from the soluble (folded) protein and quantifying the amount of soluble target remaining at each temperature, we can directly observe this stabilizing effect.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the this compound derivative at a desired concentration (e.g., 10x the IC50 from a cell viability assay) or with a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into a series of PCR tubes for each condition (compound-treated and vehicle-treated).

    • Heat the tubes in a thermal cycler to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).

    • Immediately cool the tubes at 4°C for 3 minutes.[9]

    • Self-Validation: A non-heated control sample (kept on ice) for both treated and vehicle conditions is mandatory to represent 100% soluble protein.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This preserves protein structure better than detergent-based lysis for this application.

    • Separate the soluble fraction from the aggregated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[11]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Denature the protein samples in Laemmli buffer and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using a high-quality antibody specific to the putative target protein identified from the AP-MS screen or from your initial hypothesis.

    • Quantify the band intensity for each lane.

    • Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target engagement and stabilization.[3]

Part 3: Mechanistic Insight - Placing the Target in a Signaling Context

Identifying a direct binding partner is a critical milestone, but understanding its functional consequence is the ultimate goal. This involves placing the target protein within its known signaling pathway to rationalize the compound's phenotypic effects. Based on the common targets of isatin derivatives, we will illustrate two key pathways.

Potential Mechanism 1: Inhibition of GSK-3β Signaling

Glycogen synthase kinase 3β (GSK-3β) is a constitutively active serine/threonine kinase that is a central node in numerous signaling pathways, including the Wnt and PI3K/Akt pathways.[12][13] Its inhibition by upstream signals (like Akt) leads to the stabilization of downstream targets, such as β-catenin. Many isatin derivatives act as ATP-competitive inhibitors of GSK-3β.[3]

GSK3B_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) GSK3B GSK-3β Akt->GSK3B Phosphorylates (Inhibits) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (for degradation) Isatin This compound Derivative Isatin->GSK3B Directly Inhibits (ATP-Competitive) Degradation Proteasomal Degradation BetaCatenin->Degradation Transcription Gene Transcription (Cell Survival, Proliferation) BetaCatenin->Transcription Activates

Inhibition of the PI3K/Akt/GSK-3β signaling axis.
Potential Mechanism 2: Modulation of the Caspase-Mediated Apoptosis Pathway

Caspases are a family of cysteine proteases that execute programmed cell death (apoptosis).[14] The pathway can be initiated extrinsically (via death receptors) or intrinsically (via mitochondrial stress), both of which converge on the activation of executioner caspases like Caspase-3 and -7.[15][16] Isatin sulfonamides have been shown to inhibit these executioner caspases, thereby blocking apoptosis.[1]

Caspase_Pathway Extrinsic Extrinsic Stimulus (e.g., FasL) Casp8 Caspase-8 (Initiator) Extrinsic->Casp8 Activates Intrinsic Intrinsic Stimulus (e.g., DNA Damage) Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Activates Casp3 Caspase-3/7 (Executioner) Casp8->Casp3 Cleaves & Activates Casp9->Casp3 Cleaves & Activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleaves Isatin This compound Derivative Isatin->Casp3 Directly Inhibits Apoptosis Apoptosis Substrates->Apoptosis

Inhibition of the executioner caspase cascade.

Conclusion

The exploration of the this compound scaffold represents a significant opportunity in medicinal chemistry. Its biological target space, while currently undefined, can be systematically and effectively elucidated using the dual strategy of unbiased discovery and hypothesis-driven validation outlined in this guide. By combining the proteome-wide reach of affinity purification-mass spectrometry with the robust, in-cell validation offered by the Cellular Thermal Shift Assay, researchers can confidently identify and confirm the molecular targets of novel derivatives. Placing these targets within their broader signaling contexts will ultimately unlock the therapeutic potential of this promising class of compounds.

References

An In-depth Technical Guide to the Initial Toxicity Screening of 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial toxicity screening of 4,5-Dichloroisatin, a halogenated derivative of the versatile isatin scaffold. Isatin and its derivatives have garnered significant interest in medicinal chemistry for their broad spectrum of biological activities, including potential anticancer properties.[1][2] As with any novel compound intended for therapeutic development, a thorough and systematic evaluation of its toxicological profile is paramount. This document outlines a tiered, multi-faceted approach, beginning with fundamental physicochemical characterization and progressing through a suite of in vitro assays to assess cytotoxicity and genotoxicity. Furthermore, it delves into mechanistic studies to elucidate the potential pathways through which this compound may exert its biological effects. The protocols detailed herein are grounded in internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure data integrity and regulatory relevance.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel chemical entities.

Introduction to this compound and the Rationale for Toxicity Screening

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound that has been extensively studied for its diverse pharmacological activities, including anticonvulsant, antiviral, and anticancer effects.[5][6] The synthetic tractability of the isatin core has enabled the generation of a vast library of derivatives with modified biological profiles.[7] Halogenation of the isatin ring, in particular, has been shown to modulate its physicochemical and biological properties, often enhancing its therapeutic potential.[8] The introduction of chlorine atoms at the 4 and 5 positions of the isatin ring to form this compound may influence its lipophilicity and electronic properties, potentially leading to altered biological activity and toxicity.[8]

Given the potential for human exposure, a rigorous initial toxicity screening is essential to identify any potential hazards associated with this compound. This early-stage assessment is critical for making informed decisions in the drug development pipeline, minimizing the risk of late-stage failures, and ensuring the safety of subsequent in vivo studies. This guide proposes a logical, stepwise approach to the initial toxicological evaluation of this compound.

Physicochemical Characterization and Handling

A thorough understanding of the physicochemical properties of this compound is a prerequisite for accurate and reproducible toxicity testing.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1677-47-0
Molecular Formula C₈H₃Cl₂NO₂
Molecular Weight 216.02 g/mol N/A
Appearance SolidN/A
Solubility Information not readily available. Empirical determination is recommended.N/A
LogP (octanol-water partition coefficient) Information not readily available. In silico prediction and empirical determination are recommended.N/A

2.1 Safety and Handling Precautions

As with any novel chemical, this compound should be handled with care. A comprehensive Safety Data Sheet (SDS) should be consulted before handling. General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Tier 1: In Vitro Toxicity Screening

The initial tier of toxicity testing focuses on in vitro assays to assess the cytotoxic and genotoxic potential of this compound. These assays are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to evaluate cell metabolic activity, which serves as an indicator of cell viability.[12] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12]

3.1.1 Experimental Protocol: MTT Assay

This protocol is a generalized procedure and should be optimized for the specific cell lines used.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete cell culture medium. Replace the medium in the wells with the medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Table 2: Data Presentation for MTT Assay Results

Cell LineIncubation Time (h)IC₅₀ (µM)
e.g., HeLa24
48
72
e.g., HepG224
48
72
Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis or heritable diseases.[15] A standard initial screening battery includes a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.

3.2.1 Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[16] It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the essential amino acid and grow on a deficient medium.[17] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

3.2.2 In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus.[18][19] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[19] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.[20][21]

3.2.3 Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_Ames Ames Test (OECD 471) cluster_Micronucleus In Vitro Micronucleus Assay (OECD 487) Ames_Start This compound Ames_Strains S. typhimurium & E. coli strains Ames_Start->Ames_Strains Ames_S9 With & Without S9 Mix Ames_Strains->Ames_S9 Ames_Incubate Incubation Ames_S9->Ames_Incubate Ames_Plate Plate on minimal media Ames_Incubate->Ames_Plate Ames_Count Count revertant colonies Ames_Plate->Ames_Count MN_Start This compound MN_Cells Mammalian Cells (e.g., CHO, TK6) MN_Start->MN_Cells MN_Treatment Treatment MN_Cells->MN_Treatment MN_CytoB Cytokinesis Block (Cytochalasin B) MN_Treatment->MN_CytoB MN_Harvest Harvest & Stain MN_CytoB->MN_Harvest MN_Score Score micronuclei in binucleated cells MN_Harvest->MN_Score

Caption: Workflow for in vitro genotoxicity screening.

Tier 2: Mechanistic Elucidation

Should this compound exhibit significant cytotoxicity, further studies are warranted to investigate its mechanism of action. Isatin derivatives have been reported to induce apoptosis and cell cycle arrest through various pathways.[22][23][24]

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[25] Key indicators of apoptosis include caspase activation and changes in mitochondrial membrane potential.

4.1.1 Caspase Activation

Caspases are a family of proteases that play a central role in the execution of apoptosis.[26] Isatin derivatives have been shown to activate executioner caspases, such as caspase-3 and caspase-7.[27][28] Caspase activity can be measured using commercially available colorimetric or fluorometric assays that detect the cleavage of a specific substrate.

4.1.2 Mitochondrial Pathway

The intrinsic pathway of apoptosis is initiated at the mitochondria and involves the release of cytochrome c.[29] This pathway is regulated by the Bcl-2 family of proteins. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax can lead to a loss of mitochondrial membrane potential (ΔΨm), a hallmark of apoptosis.[29] ΔΨm can be assessed using fluorescent dyes such as JC-1 or TMRM.

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle.[30] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound. An accumulation of cells in a particular phase suggests a block at that checkpoint.

4.2.1 Signaling Pathway for Isatin-Induced Apoptosis and Cell Cycle Arrest

Apoptosis_Pathway cluster_compound This compound cluster_cell Target Cell Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates CellCycle Cell Cycle Progression Compound->CellCycle Inhibits CytoC Cytochrome c release Mitochondria->CytoC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest

Caption: Potential signaling pathway for this compound.

Tier 3: Preliminary In Vivo Assessment Considerations

Following comprehensive in vitro characterization, preliminary in vivo studies may be considered if the data are promising. The primary objective of these initial in vivo studies is to assess acute toxicity and establish a maximum tolerated dose (MTD).

5.1 Acute Oral Toxicity (OECD 420, 423, or 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The choice of method depends on the expected toxicity of the compound. The data from in vitro cytotoxicity assays can be used to estimate a starting dose for these studies, which can help to reduce the number of animals used.[31]

5.2 Zebrafish Embryo Acute Toxicity Test (OECD 236)

The zebrafish embryo model is gaining acceptance as an alternative model for toxicity testing. It is a rapid and cost-effective method for assessing acute toxicity and observing developmental effects.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial toxicity screening of this compound. By following this tiered strategy, researchers can efficiently gather critical safety data to guide the early stages of drug development. The proposed in vitro assays, grounded in OECD guidelines, provide a robust foundation for assessing cytotoxicity and genotoxicity. Should the in vitro profile be favorable, the mechanistic studies outlined will offer valuable insights into the compound's mode of action. It is imperative to remember that this guide provides a framework for initial screening. A comprehensive toxicological evaluation will require further, more extensive in vivo studies to assess sub-chronic and chronic toxicity, reproductive and developmental toxicity, and carcinogenicity, as mandated by regulatory agencies for the advancement of a new chemical entity towards clinical trials.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Spirooxindoles from 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Spirooxindoles

The spirooxindole framework, a privileged heterocyclic motif, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1] Characterized by a unique three-dimensional spiro-fusion at the C3 position of an oxindole core, these structures are prevalent in a variety of pharmacologically active alkaloids like horsfiline and spirotryprostatin A.[1] Their pronounced biological activities, including anticancer, antimicrobial, and antiviral properties, have rendered them highly attractive targets for synthetic chemists.[1][2]

Isatin (1H-indole-2,3-dione) and its derivatives are exceptionally versatile precursors for constructing this complex architecture.[3][4] The electrophilic C3-carbonyl group of the isatin core is highly reactive, making it an ideal anchor point for a range of chemical transformations. Specifically, the use of substituted isatins, such as 4,5-Dichloroisatin, provides a strategic entry point for introducing electronic and steric diversity into the final spirooxindole product. The presence of chloro-substituents on the aromatic ring can significantly modulate the molecule's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile.

This guide details two robust and widely applicable protocols for the synthesis of distinct spirooxindole scaffolds from this compound: a three-component reaction for the construction of spiro[pyran-oxindole] systems and a 1,3-dipolar cycloaddition for spiro[pyrrolidine-oxindole] heterocycles.

Synthetic Strategy: Navigating Pathways to Complexity

The synthesis of spirooxindoles from isatins is dominated by two powerful strategies that enable the rapid assembly of molecular complexity from simple starting materials.

  • Multicomponent Reactions (MCRs): MCRs are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials.[3][5] This approach is celebrated for its high atom economy, operational simplicity, and efficiency in generating chemical libraries.[3] For isatins, a common MCR involves the reaction with an active methylene compound and a 1,3-dicarbonyl species, often under catalytic conditions, to yield complex spiro-fused heterocycles.[5][6]

  • [3+2] Cycloaddition Reactions: This strategy is a cornerstone for the construction of five-membered rings.[7][8] In the context of spirooxindoles, the most prevalent approach involves the in situ generation of an azomethine ylide from the condensation of an isatin with an α-amino acid (such as proline or sarcosine).[9] This 1,3-dipole then reacts with an electron-deficient alkene (a dipolarophile) to stereoselectively form a spiro-pyrrolidinyl oxindole ring system.[9][10]

Protocol I: Three-Component Synthesis of 2-Amino-4',5'-dichloro-2',5-dioxo-spiro[chromene-4,3'-indoline]-3-carbonitrile Derivatives

This protocol outlines a highly efficient, one-pot synthesis of spiro[chromene-oxindole] derivatives via a domino Knoevenagel condensation/Michael addition/cyclization sequence. The use of a recyclable, heterogeneous catalyst makes this a green and sustainable method.[5][6]

Reaction Principle & Mechanism

The reaction proceeds through a well-established cascade mechanism. First, a base or Lewis acid catalyzes the Knoevenagel condensation between the C3-carbonyl of this compound and the active methylene compound, malononitrile, to form an electron-deficient alkene intermediate. The enolate of the 1,3-dicarbonyl compound (e.g., dimedone) then acts as a nucleophile in a Michael addition to this intermediate. The final spirocyclic product is formed through an intramolecular cyclization and tautomerization.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Isatin This compound Intermediate1 Isatin-Malononitrile Adduct (Knoevenagel Product) Isatin->Intermediate1 + Malononitrile Malononitrile Malononitrile Catalyst1 Catalyst (e.g., L-Proline) Catalyst1->Isatin Dicarbonyl 1,3-Dicarbonyl (e.g., Dimedone) Intermediate2 Michael Adduct Intermediate1->Intermediate2 + Enolate Enolate Enolate Intermediate Dicarbonyl->Enolate Catalyst FinalProduct Spirooxindole Product Intermediate2->FinalProduct Cyclization & Tautomerization

Caption: Mechanism of the three-component synthesis of spiro[chromene-oxindole].

Materials and Equipment
  • Reagents:

    • This compound

    • Malononitrile

    • 1,3-Dicarbonyl compound (e.g., Dimedone, 1,3-Cyclohexanedione)

    • Catalyst (e.g., L-proline, nano Ag/kaolin[5], or CuFe₂O₄ NPs[6])

    • Solvent (e.g., Ethanol, Water)

    • Ethyl acetate (for extraction/recrystallization)

    • Hexane (for recrystallization)

  • Equipment:

    • Round-bottom flask (25 mL or 50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thin Layer Chromatography (TLC) plates (silica gel)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Experimental Protocol: Step-by-Step
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 eq.), malononitrile (1.1 mmol, 1.1 eq.), and the 1,3-dicarbonyl compound (1.0 mmol, 1 eq.).

  • Solvent and Catalyst Addition: Add the solvent (e.g., ethanol, 15 mL) to the flask, followed by the catalyst (e.g., L-proline, 10 mol%).

    • Scientist's Note (Causality): Ethanol is a common choice as it is an environmentally benign solvent that effectively dissolves the reactants. The use of an organocatalyst like L-proline avoids harsh conditions and toxic metal residues.[5]

  • Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting isatin spot indicates reaction completion. Reaction times typically range from 2 to 6 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will often form.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Summary Table
Entry1,3-DicarbonylCatalyst (mol%)SolventTime (h)Yield (%)
1DimedoneL-Proline (10)Ethanol3~92
21,3-CyclohexanedioneNano Ag/kaolin (cat.)Ethanol2.5~95[5]
34-HydroxycoumarinCuFe₂O₄ NPs (cat.)Water1~94[6]
4Barbituric AcidMnFe₂O₄@NH₂@2AB-NiWater1.5~90[11]

Protocol II: [3+2] Cycloaddition for Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol describes the synthesis of spiro-pyrrolidinyl oxindoles, a core structure found in many alkaloids, via a 1,3-dipolar cycloaddition reaction.[7][9]

Reaction Principle & Mechanism

The reaction is initiated by the condensation of this compound with an amino acid (sarcosine) to form an azomethine ylide in situ. This transient 1,3-dipole is then trapped by a dipolarophile (an electron-deficient alkene) in a highly stereoselective [3+2] cycloaddition reaction to furnish the spiro-pyrrolidinyl oxindole product.[10]

G cluster_0 Ylide Formation cluster_1 Cycloaddition Isatin This compound Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide + Sarcosine (-H₂O) Sarcosine Sarcosine Product Spiro[pyrrolidine-oxindole] Ylide->Product + Dipolarophile Dipolarophile Dipolarophile (e.g., Chalcone)

Caption: [3+2] Cycloaddition pathway for spiro-pyrrolidinyl oxindole synthesis.

Materials and Equipment
  • Reagents:

    • This compound

    • Sarcosine (N-methylglycine)

    • Dipolarophile (e.g., (E)-Chalcone, Dimethyl fumarate)

    • Solvent (e.g., Methanol, Acetonitrile)

  • Equipment:

    • Same as Protocol I

Experimental Workflow

G A 1. Combine this compound, Sarcosine, and Dipolarophile in a flask B 2. Add Methanol as solvent A->B C 3. Reflux the mixture for 6-12 hours B->C D 4. Monitor reaction by TLC C->D E 5. Cool to room temperature D->E F 6. Remove solvent under reduced pressure E->F G 7. Purify residue by column chromatography F->G H 8. Characterize final product G->H

Caption: Workflow for the synthesis of spiro[pyrrolidine-oxindole].

Experimental Protocol: Step-by-Step
  • Reaction Setup: In a 25 mL round-bottom flask, suspend this compound (1.0 mmol, 1 eq.), sarcosine (1.5 mmol, 1.5 eq.), and the selected dipolarophile (1.0 mmol, 1 eq.) in methanol (10 mL).

    • Scientist's Note (Causality): An excess of the amino acid is used to ensure the complete conversion of the isatin to the azomethine ylide intermediate. Methanol is an effective solvent for this transformation.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. The solution typically becomes homogeneous as the reaction progresses.

  • Monitoring: Follow the consumption of the starting materials using TLC analysis.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure spiro-pyrrolidinyl oxindole product.

  • Characterization: Confirm the structure, purity, and stereochemistry of the final compound using NMR spectroscopy (including 2D techniques like NOESY if necessary), IR, and high-resolution mass spectrometry.

Conclusion and Outlook

The protocols described herein provide reliable and efficient pathways for the synthesis of structurally diverse spirooxindoles from this compound. The three-component reaction is exceptionally well-suited for rapidly generating libraries of spiro[chromene-oxindole] analogs for high-throughput screening in drug discovery programs. The [3+2] cycloaddition offers a precise and stereocontrolled method for accessing the spiro-pyrrolidinyl oxindole core, which is of significant interest for developing novel therapeutics. The strategic incorporation of the dichloro-substitution pattern on the isatin core serves as a valuable handle for fine-tuning the pharmacological properties of these important heterocyclic compounds.

References

The Emerging Role of 4,5-Dichloroisatin in Oncology: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The isatin scaffold, a privileged indole-1H-2,3-dione core, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] Within the realm of oncology, isatin-based compounds have demonstrated potent antineoplastic properties through diverse mechanisms of action, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. This guide focuses on a specific, yet underexplored, derivative: 4,5-dichloroisatin. The introduction of chlorine atoms at the 4 and 5 positions of the isatin ring is hypothesized to modulate the compound's electronic properties and lipophilicity, potentially enhancing its anticancer efficacy and target selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of this compound in cancer research. It provides a theoretical framework for its synthesis and proposed mechanisms of action, alongside detailed protocols for its evaluation as a potential anticancer agent.

Synthesis and Characterization

The synthesis of this compound can be achieved through various established methods for isatin synthesis, with the appropriate selection of a dichlorinated starting material. A common and effective route is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 3,4-dichloroaniline.

Materials:

  • 3,4-dichloroaniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Concentrated sulfuric acid

  • Sodium sulfate, anhydrous

  • Hydrochloric acid

  • Distilled water

  • Ethanol

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, filtration apparatus)

Procedure:

  • Preparation of Isonitrosoacetanilide Intermediate:

    • In a round-bottom flask, dissolve 3,4-dichloroaniline in a solution of hydrochloric acid and water.

    • In a separate flask, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Combine the two solutions and heat the mixture under reflux for a specified period. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated isonitrosoacetanilide by filtration. Wash the solid with cold water and dry thoroughly.

  • Cyclization to this compound:

    • Carefully add the dried isonitrosoacetanilide intermediate to pre-heated concentrated sulfuric acid in a dropwise manner, maintaining the temperature within a specific range.

    • After the addition is complete, continue to heat the mixture for a short duration to ensure complete cyclization.

    • Pour the reaction mixture onto crushed ice to precipitate the crude this compound.

    • Collect the solid by filtration, wash with copious amounts of cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain pure this compound.

  • Characterization:

    • Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Proposed Mechanisms of Anticancer Activity

While specific mechanistic studies on this compound are limited, the extensive research on other halogenated isatin derivatives allows for the formulation of plausible hypotheses regarding its mode of action. The electron-withdrawing nature of the two chlorine atoms is expected to enhance the reactivity of the C3-carbonyl group, a key pharmacophoric feature for interaction with biological targets.

Kinase Inhibition

A primary mechanism by which many isatin derivatives exert their anticancer effects is through the inhibition of various protein kinases that are often dysregulated in cancer.[2][3][4] These enzymes play crucial roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis. The isatin scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of kinases.

Potential Kinase Targets for this compound:

  • Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR

  • Non-receptor Tyrosine Kinases: Src family kinases

  • Serine/Threonine Kinases: CDKs, Aurora kinases

The dichlorination at the 4 and 5 positions may confer selectivity towards specific kinases, a critical aspect in developing targeted cancer therapies with reduced off-target effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Activation PI3K PI3K RTK->PI3K Activation Dichloroisatin This compound Dichloroisatin->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation G Dichloroisatin This compound ROS Increased ROS Dichloroisatin->ROS Bax Bax Activation Dichloroisatin->Bax Bcl2 Bcl-2 Inhibition Dichloroisatin->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ROS->Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes & Protocols: Antimicrobial and Antifungal Activity of 4,5-Dichloroisatin Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Therapeutic Potential of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-HIV properties.[1][2] The reactivity of the ketone group at the C-3 position makes isatin a versatile starting material for synthesizing a diverse library of compounds, most notably Schiff bases.

Schiff bases, characterized by the azomethine or imine group (>C=N-), are formed by the condensation of a primary amine with an active carbonyl compound.[3] This functional group is crucial for the biological activities of these molecules.[4] By modifying the isatin core, such as through halogenation, and by introducing various aromatic or heterocyclic moieties via the Schiff base linkage, researchers can fine-tune the steric, electronic, and lipophilic properties of the final compound to enhance its antimicrobial efficacy and selectivity. This guide focuses specifically on 4,5-dichloroisatin Schiff bases, exploring their synthesis and providing detailed protocols for the rigorous evaluation of their antimicrobial and antifungal potential.

Part 1: Synthesis of this compound Schiff Bases

The cornerstone of evaluating these compounds is a robust and reproducible synthesis. The most common method involves the acid-catalyzed condensation of this compound with a selected primary amine.

Causality in Synthesis:
  • Solvent Choice (Ethanol): Ethanol is an ideal solvent as it effectively dissolves the reactants while being polar enough to facilitate the reaction. Its boiling point allows for refluxing at a moderate temperature, providing the necessary activation energy without degrading the reactants or products.

  • Catalyst (Glacial Acetic Acid): The reaction is catalyzed by acid. A few drops of glacial acetic acid protonate the carbonyl oxygen of the isatin, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. This significantly increases the reaction rate.

  • Reaction Mechanism: The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic C-3 carbonyl carbon of the isatin. A series of proton transfers follows, culminating in the elimination of a water molecule to form the stable C=N double bond of the Schiff base.

General Synthesis Protocol:
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Amine Addition: To this solution, add the desired primary aromatic or aliphatic amine (1 equivalent).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reflux: Equip the flask with a condenser and reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the pure Schiff base.[5]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][6]

Experimental Workflow: Synthesis

cluster_output Product & Purification A This compound F Crude Schiff Base A->F Condensation B Primary Amine (R-NH2) B->F C Solvent: Absolute Ethanol E Heat: Reflux (4-8h) D Catalyst: Glacial Acetic Acid G Purification: Recrystallization F->G Filter & Wash H Pure this compound Schiff Base G->H

Caption: General workflow for the synthesis of this compound Schiff bases.

Part 2: Protocols for Antimicrobial & Antifungal Evaluation

To ensure reliable and comparable data, standardized methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines that form the basis of these protocols. The two most common methods for preliminary screening and quantitative assessment are the Agar Disk Diffusion method and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2.1: Agar Disk Diffusion Susceptibility Test

This method is a qualitative or semi-quantitative technique to assess the general susceptibility of a microorganism to a compound. It is excellent for initial screening of a large number of compounds.

Principle: The test compound diffuses from a paper disk into an agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, creating a clear area or "zone of inhibition" around the disk. The size of this zone is proportional to the compound's activity.[4]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri plates. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • From a pure culture, pick 3-5 colonies of the test microorganism and inoculate them into a suitable broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

    • Incubate the broth at the appropriate temperature (e.g., 37°C for most bacteria, 28-35°C for fungi) until it reaches the turbidity of the 0.5 McFarland standard.[7] This standardization is critical for reproducibility, as it ensures a consistent bacterial/fungal load (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Squeeze out excess liquid against the inside of the tube and swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Prepare stock solutions of the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Impregnate sterile blank paper disks (6 mm diameter) with a known volume (e.g., 10 µL) of the test compound solution. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

  • Controls (Self-Validation):

    • Positive Control: A disk containing a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Nystatin for fungi).[8] This validates that the test organism is susceptible to known agents.

    • Negative Control: A disk impregnated only with the solvent (DMSO). This ensures that the solvent itself does not inhibit microbial growth.

  • Incubation: Invert the plates and incubate at the appropriate temperature for 18-24 hours for bacteria or 48-72 hours for fungi.[8]

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

Protocol 2.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial compound that prevents the visible growth of a microorganism after overnight incubation.[9] This is a quantitative method and is considered the gold standard for susceptibility testing.

Principle: Two-fold serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. Growth is assessed visually or spectrophotometrically after incubation.

Step-by-Step Methodology:

  • Plate Preparation:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (or appropriate broth for fungi) into wells 2 through 12 of a 96-well plate.

    • Prepare a stock solution of the test compound in the broth at twice the highest desired final concentration. Add 100 µL of this solution to well 1.

  • Serial Dilution:

    • Transfer 50 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 50 µL from well 10. Wells 1-10 now contain serially diluted compound in 50 µL volumes.

  • Controls (Self-Validation):

    • Well 11 (Growth Control): Add 50 µL of broth. This well will receive the inoculum but no test compound. It should show robust growth.

    • Well 12 (Sterility Control): Add 100 µL of uninoculated broth. This well should remain clear, confirming the sterility of the medium.

  • Inoculum Preparation: Prepare the microbial inoculum as described in Protocol 2.1 and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature for 18-24 hours.

  • Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A colorimetric indicator like resazurin can be added to aid in visualization; a color change from blue to pink indicates viable cells.

Antimicrobial Testing Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_mic MIC Protocol cluster_disk Disk Diffusion Protocol A Prepare Pure Culture of Test Organism C Inoculate Broth A->C B Prepare Liquid Broth (e.g., TSB, SDB) B->C D Incubate until Turbid C->D E Standardize to 0.5 McFarland D->E F Broth Microdilution (MIC) E->F G Agar Disk Diffusion E->G M1 Serial Dilute Compound in 96-Well Plate F->M1 D1 Swab Inoculum on Agar Plate G->D1 M2 Add Standardized Inoculum M1->M2 M3 Incubate (18-24h) M2->M3 M4 Read MIC Value (No Visible Growth) M3->M4 D2 Apply Compound-impregnated Disks D1->D2 D3 Incubate (18-72h) D2->D3 D4 Measure Zone of Inhibition (mm) D3->D4

Caption: Standardized workflow for evaluating antimicrobial and antifungal activity.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy of different compounds. MIC values are typically summarized in a table.

Interpreting the Results:
  • Low MIC values indicate high potency, as less compound is required to inhibit microbial growth.

  • Broad-spectrum activity is indicated if a compound shows low MIC values against a wide range of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Selective activity is observed when a compound is highly effective against one class of microbes but not others.

Example Data Table:
Compound IDTest OrganismGram StainTypeMIC (µg/mL)
Test Cmpd 1 Staphylococcus aureusPositiveBacterium16
Escherichia coliNegativeBacterium32
Candida albicansN/AFungus8
Test Cmpd 2 Staphylococcus aureusPositiveBacterium>128
Escherichia coliNegativeBacterium64
Candida albicansN/AFungus128
Ciprofloxacin Staphylococcus aureusPositiveBacterium1
(Control)Escherichia coliNegativeBacterium0.5
Nystatin Candida albicansN/AFungus4
(Control)

Part 4: Proposed Mechanism of Action

While the exact mechanism for any new compound requires detailed investigation, the antimicrobial action of Schiff bases is often attributed to the electrophilic-nucleophilic character of the azomethine group (>C=N-).

Potential Mechanisms:

  • Enzyme Inhibition: The imine nitrogen can form hydrogen bonds with the active sites of essential microbial enzymes, leading to their inactivation. This can disrupt critical metabolic pathways necessary for cell survival.

  • Cell Wall/Membrane Disruption: The lipophilic nature of the isatin core and the attached aromatic rings can facilitate the compound's insertion into the lipid bilayer of the cell membrane. This can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and eventual cell death.[10]

  • Chelation of Trace Metals: While more relevant for metal complexes, the Schiff base ligand itself can chelate essential metal ions within the microbial cell, depriving enzymes of necessary cofactors.

Conceptual Diagram: Mechanism of Action

Conceptual Mechanisms of Action cluster_cell Microbial Cell CellWall Cell Wall / Membrane DNA DNA/RNA Synthesis Enzyme Essential Enzymes Metabolism Metabolic Pathways Enzyme->Metabolism Blocks Compound This compound Schiff Base Compound->CellWall Disruption of Membrane Integrity Compound->DNA Interference with Replication Compound->Enzyme Inhibition of Active Site

Caption: Plausible antimicrobial mechanisms of this compound Schiff bases.

References

Synthesis of Novel Heterocyclic Compounds Using 4,5-Dichloroisatin: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 4,5-Dichloroisatin in Heterocyclic Synthesis

This compound, a di-halogenated derivative of 1H-indole-2,3-dione, serves as a pivotal and highly reactive scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its unique structural features, particularly the electrophilic C3-ketone and the adjacent enolizable N-H proton, render it an exceptionally versatile building block in medicinal chemistry and drug discovery. The presence of electron-withdrawing chlorine atoms on the benzene ring enhances the reactivity of the carbonyl groups and influences the biological activity of the resulting heterocyclic systems.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic strategies utilizing this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for the synthesis of key heterocyclic cores, and present data on their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[1][2][3][4][5][6]

Core Synthetic Strategies and Mechanistic Insights

The synthetic utility of this compound is primarily centered around reactions at its C3-carbonyl group. The key transformations include multicomponent reactions (MCRs), Schiff base formation, and cycloaddition reactions, each providing access to distinct and biologically relevant heterocyclic scaffolds.

Multicomponent Reactions (MCRs) for the Synthesis of Spirooxindoles

MCRs are highly efficient one-pot processes that combine three or more reactants to generate complex molecules, minimizing waste and synthetic steps.[7] this compound is an excellent substrate for MCRs, particularly for the synthesis of spirooxindoles, a class of compounds renowned for their diverse pharmacological properties.[5][6][8]

A prominent example is the three-component reaction involving this compound, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound (e.g., dimedone). This reaction proceeds through a domino Knoevenagel condensation/Michael addition/cyclization sequence.

Reaction Workflow: Three-Component Synthesis of Spiro[indoline-3,4'-pyran] Derivatives

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Cascade cluster_product Product A This compound P1 Knoevenagel Condensation A->P1 Base Catalyst B Active Methylene (e.g., Malononitrile) B->P1 C 1,3-Dicarbonyl (e.g., Dimedone) P2 Michael Addition C->P2 P1->P2 Knoevenagel Adduct P3 Intramolecular Cyclization P2->P3 Michael Adduct D Spiro[indoline-3,4'-pyran] Derivative P3->D

Caption: Workflow for the three-component synthesis of spiro[indoline-3,4'-pyran] derivatives.

Causality Behind Experimental Choices:

  • Catalyst: A basic catalyst, such as piperidine or triethylamine, is crucial for the initial Knoevenagel condensation between the C3-carbonyl of this compound and the active methylene compound. The base deprotonates the active methylene group, generating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon.

  • Solvent: Protic solvents like ethanol or methanol are often employed as they can facilitate the dissolution of reactants and stabilize charged intermediates. In some green chemistry approaches, water can also be used as a solvent.

  • Temperature: The reaction is typically carried out at room temperature or with gentle heating to promote the reaction rate without leading to side product formation.

Schiff Base Formation: A Gateway to Diverse Heterocycles and Bioactive Molecules

The condensation of the C3-carbonyl group of this compound with primary amines readily forms Schiff bases (imines). These intermediates are not only biologically active in their own right but also serve as versatile precursors for the synthesis of a wide range of other heterocyclic systems. Schiff bases derived from isatins are known to exhibit significant antimicrobial and anticancer activities.[9][10][11]

Reaction Scheme: Synthesis of Schiff Bases from this compound

Schiff_Base_Formation Isatin This compound Product Schiff Base Isatin->Product Acid Catalyst (e.g., Acetic Acid) Amine Primary Amine (R-NH2) Amine->Product

Caption: General scheme for the synthesis of Schiff bases from this compound.

Causality Behind Experimental Choices:

  • Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine.

  • Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves both the isatin and the amine, and its boiling point is suitable for refluxing the reaction mixture to drive the condensation to completion.

  • Reaction Conditions: The reaction is typically performed under reflux to ensure the removal of the water molecule formed during the condensation, thus shifting the equilibrium towards the product.

1,3-Dipolar Cycloaddition Reactions: Access to Spiropyrrolidines

1,3-Dipolar cycloaddition is a powerful tool for the construction of five-membered heterocyclic rings.[12][13] In the context of this compound, this reaction is instrumental in the synthesis of spiropyrrolidine-oxindoles. The reaction involves the in situ generation of an azomethine ylide from the condensation of this compound with an amino acid (e.g., sarcosine or L-proline), which then undergoes a [3+2] cycloaddition with a dipolarophile (an electron-deficient alkene).

Mechanistic Pathway: 1,3-Dipolar Cycloaddition for Spiropyrrolidine Synthesis

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin This compound Ylide Azomethine Ylide Isatin->Ylide Condensation AminoAcid Amino Acid (e.g., Sarcosine) AminoAcid->Ylide Dipolarophile Dipolarophile (Electron-deficient alkene) Spiro Spiropyrrolidine-oxindole Dipolarophile->Spiro Ylide->Spiro [3+2] Cycloaddition

Caption: Pathway for the synthesis of spiropyrrolidine-oxindoles via 1,3-dipolar cycloaddition.

Causality Behind Experimental Choices:

  • Amino Acid: The choice of amino acid (e.g., sarcosine, L-proline) influences the structure of the resulting spiropyrrolidine ring. The decarboxylation of the amino acid upon condensation with isatin is the driving force for the formation of the azomethine ylide.

  • Dipolarophile: Electron-deficient alkenes are used as dipolarophiles to ensure a favorable frontier molecular orbital interaction with the azomethine ylide, leading to a concerted and often highly stereoselective cycloaddition.

  • Solvent and Temperature: The reaction is typically carried out in a suitable solvent like methanol or acetonitrile under reflux to facilitate the formation of the azomethine ylide and the subsequent cycloaddition.

Detailed Application Notes and Protocols

The following protocols are based on established methodologies for substituted isatins and are expected to be directly applicable to this compound with minor, if any, modifications.

Protocol 1: Three-Component Synthesis of a this compound-Derived Spiro[indoline-3,4'-pyran]

Objective: To synthesize a spiro[indoline-3,4'-pyran] derivative via a one-pot, three-component reaction of this compound, malononitrile, and dimedone.

Materials:

  • This compound (1 mmol)

  • Malononitrile (1 mmol)

  • Dimedone (1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature to ensure all reactants are in suspension.

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

  • Upon completion of the reaction (disappearance of starting materials), the solid product will precipitate out of the solution.

  • Filter the precipitate and wash with cold ethanol to remove any unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure spiro[indoline-3,4'-pyran] derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Outcome and Validation:

The formation of the spiro compound can be confirmed by the disappearance of the characteristic C3-carbonyl peak of isatin in the IR spectrum and the appearance of new signals corresponding to the pyran ring in the ¹H and ¹³C NMR spectra. The mass spectrum should show the molecular ion peak corresponding to the expected product.

Protocol 2: Synthesis of a this compound-Derived Schiff Base

Objective: To synthesize a Schiff base from this compound and a primary amine.

Materials:

  • This compound (1 mmol)

  • 2-Aminothiophenol (1 mmol)

  • Glacial Acetic Acid (2-3 drops)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1 mmol) in ethanol (10 mL).

  • To this solution, add 2-aminothiophenol (1 mmol) dissolved in ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration and washed with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure Schiff base.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Outcome and Validation:

The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum and the disappearance of the amine protons of the starting material in the ¹H NMR spectrum. The mass spectrum will show the molecular ion peak of the desired Schiff base.

Data Presentation: Representative Yields and Biological Activities

The following tables summarize typical yields for analogous reactions and the reported biological activities of various isatin-derived heterocyclic compounds. These data provide a benchmark for researchers working with this compound.

Table 1: Representative Yields for the Synthesis of Isatin-Derived Heterocycles

Heterocyclic CoreSynthetic MethodStarting IsatinYield (%)Reference
Spiro[indoline-3,4'-pyran]Three-component reaction5-Chloroisatin85-95Adapted from[14]
Schiff BaseCondensation5-Chloroisatin80-92[9][10]
Spiropyrrolidine-oxindole1,3-Dipolar CycloadditionIsatin70-85[8][15]

Table 2: Biological Activities of Isatin-Derived Heterocyclic Compounds

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (IC₅₀/MIC)Reference
SpirooxindolesAnticancerHCT-116 (Colon Cancer)5-20 µM[5][6][8]
Schiff BasesAntimicrobialS. aureus, E. coli10-50 µg/mL[16][17][18]
Isatin DerivativesAntiviralHCV, SARS-CoV15-50 µg/mL[1][2][4]

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of novel heterocyclic compounds with significant potential in drug discovery. The multicomponent reactions, Schiff base formations, and cycloaddition reactions discussed in this guide provide efficient and atom-economical routes to complex molecular architectures. The resulting spirooxindoles, Schiff bases, and other heterocyclic systems have demonstrated promising anticancer, antimicrobial, and antiviral activities, making them attractive candidates for further lead optimization and development.

Future research in this area will likely focus on the development of more enantioselective synthetic methods, the exploration of a broader range of reaction partners to expand the chemical diversity of the resulting libraries, and in-depth structure-activity relationship (SAR) studies to identify more potent and selective drug candidates. The continued investigation of this compound and its derivatives will undoubtedly contribute to the discovery of new therapeutic agents to address unmet medical needs.

References

Application Notes and Protocols for the N-Alkylation of 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds extensively utilized as precursors in the synthesis of a wide array of bioactive molecules and pharmaceuticals.[1] The isatin scaffold is a privileged structure in drug design, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2] N-alkylation of the isatin core is a critical synthetic modification that not only prevents potential side reactions under basic conditions but also allows for the introduction of diverse functional groups, enabling the fine-tuning of steric and electronic properties to enhance biological activity.[3] Halogenated isatins, in particular, have demonstrated significant cytotoxic activity, making them attractive starting points for the development of novel anticancer agents.[4] This guide provides a detailed protocol for the N-alkylation of 4,5-dichloroisatin, a key intermediate for accessing a library of potentially therapeutic compounds.

Mechanistic Insights into Isatin N-Alkylation

The N-alkylation of isatin proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The reaction is initiated by the deprotonation of the weakly acidic N-H proton of the isatin ring by a suitable base to form a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide, to form the N-alkylated product.

The choice of base and solvent is crucial for the success of the reaction. A moderately strong base, such as potassium carbonate (K₂CO₃), is often sufficient to deprotonate the isatin.[4] The use of a polar aprotic solvent, like N,N-dimethylformamide (DMF), is preferred as it effectively solvates the cation of the base, enhancing the nucleophilicity of the isatin anion, and facilitates the SN2 reaction pathway.[5] While N-alkylation is generally favored, O-alkylation can occur as a side reaction, although it is less common with alkali metal bases.[6]

The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can increase the acidity of the N-H proton, potentially facilitating its deprotonation. However, these groups also decrease the electron density of the aromatic ring, which might influence the overall reaction rate.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The following is a representative example using benzyl bromide as the alkylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Benzyl bromide≥98%Commercially Available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl acetateACS gradeCommercially Available
HexanesACS gradeCommercially Available
Deionized water
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeCommercially Available
Silica gel (for column chromatography)60 Å, 230-400 meshCommercially Available
Round-bottom flask
Magnetic stirrer and stir bar
Heating mantle with temperature control
Reflux condenser
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Standard laboratory glassware
Rotary evaporator

Reaction Setup and Procedure

experimental_workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) to a dry round-bottom flask. B 2. Add anhydrous DMF to dissolve the solids. A->B C 3. Stir the mixture at room temperature for 30 minutes. B->C D 4. Add benzyl bromide (1.2 equiv) to the reaction mixture. C->D E 5. Heat the reaction to 60-70 °C. D->E F 6. Monitor the reaction progress by TLC. E->F G 7. Cool the reaction to room temperature and pour into ice-water. F->G H 8. Extract the product with ethyl acetate. G->H I 9. Wash the organic layer with water and brine. H->I J 10. Dry the organic layer over anhydrous Na₂SO₄ and filter. I->J K 11. Concentrate the filtrate under reduced pressure. J->K L 12. Purify the crude product by column chromatography (hexanes/ethyl acetate). K->L M 13. Collect and combine pure fractions. L->M N 14. Remove solvent to obtain the final product. M->N

References

Application Note: 4,5-Dichloroisatin as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isatin Scaffold

The isatin (1H-indole-2,3-dione) core is a renowned "privileged scaffold" in medicinal chemistry, celebrated for its synthetic versatility and broad spectrum of biological activities.[1][2] This heterocyclic framework is a cornerstone in the development of novel therapeutics, particularly in oncology.[3] A significant portion of these efforts has focused on designing potent inhibitors of protein kinases, enzymes that are critical regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous cancers, making them high-value targets for therapeutic intervention.[4] Isatin derivatives have demonstrated inhibitory activity against a range of oncologically relevant kinases, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[5][6]

The strategic placement of substituents on the isatin ring profoundly influences the molecule's pharmacological profile. The 4,5-dichloro substitution pattern, in particular, offers a unique combination of electronic and steric properties that can enhance binding affinity and selectivity for the target kinase's ATP-binding pocket. This application note provides a detailed guide on utilizing 4,5-dichloroisatin as a key precursor, outlining core synthetic strategies and providing detailed protocols for the synthesis of advanced kinase inhibitor candidates.

Core Synthetic Strategies & Workflow

The this compound molecule offers two primary reactive sites for elaboration: the N-1 amide proton and the C-3 ketone. This dual reactivity allows for a modular approach to building diverse chemical libraries.

  • N-1 Position (Amide): The acidic proton on the indole nitrogen can be readily removed by a mild base, forming an anion that can be alkylated with various electrophiles. This site is crucial for introducing side chains that can extend into solvent-exposed regions or form additional interactions within the kinase active site.[7]

  • C-3 Position (Ketone): The C-3 carbonyl group is highly electrophilic and susceptible to condensation reactions with nucleophiles, particularly active methylene compounds (Knoevenagel condensation) or amine derivatives like hydrazides (forming Schiff bases).[8][9] This position is pivotal for installing pharmacophores that typically engage in hydrogen bonding with the "hinge" region of the kinase ATP-binding site.

The general workflow involves an initial N-alkylation step followed by a C-3 condensation to generate the final inhibitor scaffold.

G cluster_start Starting Material cluster_step1 Step 1: N-1 Derivatization cluster_intermediate Intermediate cluster_step2 Step 2: C-3 Derivatization cluster_final Final Product start This compound step1 N-Alkylation (e.g., with R-X, Base) start->step1 intermediate N-Alkyl-4,5-dichloroisatin step1->intermediate step2 C-3 Condensation (e.g., with Hydrazide) intermediate->step2 final Kinase Inhibitor Scaffold step2->final

Caption: General synthetic workflow for kinase inhibitors from this compound.

Protocol 1: Synthesis of N-Substituted this compound

This protocol details the N-alkylation of this compound using an alkyl halide under basic conditions. This is a foundational step to introduce the R1 group, which can be tailored for specific kinase targets.

Principle and Rationale

The N-H proton of the isatin core is acidic (pKa ≈ 10-11) and can be deprotonated by a suitable base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting isatin anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (R-X) in a classic Sₙ2 reaction to form the N-alkylated product.[7]

Materials
  • This compound

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.3 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Ice-water bath

  • Filtration apparatus

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.3 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per 1 mmol of isatin). Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual DMF. The product can be further purified by recrystallization from ethanol or by silica gel column chromatography if necessary.

Scientist's Note:

  • Choice of Base: K₂CO₃ is a cost-effective and moderately strong base suitable for this reaction. For less reactive alkyl halides, a stronger base like Cs₂CO₃ may improve yields and reaction times.[7]

  • Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation, leaving the isatin anion more nucleophilic. Ensure it is anhydrous to prevent side reactions.

  • Safety: Alkyl halides are often lachrymatory and toxic. Handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 2: Synthesis of Kinase Inhibitors via Schiff Base Formation

This protocol describes the condensation of an N-substituted this compound intermediate with a substituted hydrazide to form an isatin-hydrazone (a type of Schiff base), a common scaffold for potent kinase inhibitors.[6][10]

Principle and Rationale

The C-3 carbonyl of the isatin core readily undergoes a condensation reaction with the primary amine of a hydrazide. The reaction is typically catalyzed by a weak acid, such as glacial acetic acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazide.[9][11] A subsequent dehydration step yields the stable C=N double bond of the hydrazone.

Materials
  • N-Alkyl-4,5-dichloroisatin (from Protocol 1) (1.0 eq)

  • Substituted benzoylhydrazide or other suitable hydrazide (1.0 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reflux condenser and heating mantle

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve the N-Alkyl-4,5-dichloroisatin (1.0 eq) and the substituted hydrazide (1.0 eq) in absolute ethanol (approx. 10-15 mL per 1 mmol).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the solution.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-8 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Follow the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product can be collected by vacuum filtration.

  • Purification: Wash the filtered solid with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for biological testing, but can be recrystallized from ethanol or an ethanol/DMF mixture if needed.

Scientist's Note:

  • Hydrazide Moiety: The choice of the substituted hydrazide is critical for kinase selectivity. This part of the molecule often forms key interactions in the hydrophobic regions of the ATP-binding pocket.[6]

  • Acid Catalyst: Glacial acetic acid is sufficient to catalyze the reaction without causing degradation of the starting materials. Stronger acids are generally not required and may lead to unwanted side reactions.

  • Product Isomerism: The resulting C=N bond can exist as E/Z isomers. Often, one isomer is thermodynamically more stable and will be the major product under these conditions.

Mechanism of Action & Biological Activity

Isatin-based kinase inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[10] The isatin core acts as a scaffold, positioning key pharmacophoric elements to interact with specific residues in the active site.

G cluster_pocket Kinase ATP-Binding Pocket cluster_inhibitor Isatin-Based Inhibitor HINGE Hinge Region (Backbone NH) POCKET Hydrophobic Pocket SOLVENT Solvent Interface ISATIN Isatin Core (C=O) ISATIN->HINGE H-Bond R2 Hydrazone Moiety (R2) R2->POCKET Hydrophobic Interactions R1 N-Alkyl Group (R1) R1->SOLVENT Solvent Exposure

Caption: Key interactions of an isatin-based inhibitor in a kinase ATP-binding site.
Inhibitory Activity Data

The following table summarizes the inhibitory activity of representative isatin-based compounds against various kinases. While data for 4,5-dichloro derivatives are specifically sought, closely related halogenated analogs demonstrate the scaffold's potential.

Compound ClassSubstitution PatternTarget KinaseIC₅₀ (µM)Reference
Isatin-Quinazoline Hybrid5-Fluoro-isatinEGFR0.083[6]
Isatin-Quinazoline Hybrid5-Fluoro-isatinVEGFR-20.076[6]
Isatin-Quinazoline Hybrid5-Fluoro-isatinHER20.138[6]
Isatin-Quinazoline Hybrid5-Fluoro-isatinCDK20.183[6]
Isatin-Hydrazone2,6-Dichloro-benzylideneCDK20.245[10]

Note: The data presented highlights the potency of halogenated isatin derivatives. The specific 4,5-dichloro substitution is expected to yield compounds with similar or potentially enhanced activity based on structure-activity relationships.

Conclusion and Future Outlook

This compound is a powerful and versatile precursor for the synthesis of novel kinase inhibitors. Its amenability to modification at both the N-1 and C-3 positions allows for the systematic exploration of chemical space and the optimization of potency and selectivity. The protocols outlined here provide a robust foundation for researchers to generate libraries of isatin-based compounds for screening against various kinase targets. Future work will likely focus on developing more complex N-1 substituents to engage regions outside the conserved ATP pocket and on creating dual- or multi-kinase inhibitors to overcome drug resistance mechanisms.

References

Application Notes & Protocols: 4,5-Dichloroisatin as a Privileged Scaffold for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmacology.

Abstract: Isatin (1H-indole-2,3-dione) is a robust heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its diverse pharmacological activities, including potent antiviral properties.[1][2] Its derivatives have demonstrated efficacy against a wide spectrum of DNA and RNA viruses.[3][4] This document provides a detailed guide on the application of a specific, halogenated analogue, 4,5-Dichloroisatin, as a versatile starting material for the synthesis of novel antiviral candidates. We will explore its unique chemical reactivity and present detailed protocols for synthesizing key classes of derivatives—including Schiff bases, thiosemicarbazones, and spirooxindoles—that are of high interest in antiviral drug discovery.

Introduction: The Strategic Advantage of the this compound Core

The isatin nucleus is considered a "privileged scaffold" due to its ability to interact with multiple biological targets. The core structure features a planar indole ring system with a reactive ketone at the C-3 position and an amide at the N-1 position, both of which are amenable to a wide array of chemical transformations.

The introduction of two chlorine atoms at the 4 and 5 positions of the benzene ring significantly modifies the molecule's properties:

  • Enhanced Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach intracellular viral targets.

  • Modulated Electronic Properties: The electron-withdrawing nature of chlorine atoms can alter the reactivity of the isatin core and influence non-covalent interactions (such as halogen bonding) with viral enzymes or proteins.[5][6]

  • Metabolic Stability: Halogen substitution can block sites of oxidative metabolism, potentially increasing the pharmacokinetic half-life of the resulting drug candidates.

These features make this compound an attractive and strategic starting point for building libraries of potential antiviral agents with improved potency and drug-like properties.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Resulting Antiviral Scaffolds start This compound r1 Condensation with Primary Amines start->r1 Pathway 1 r2 Condensation with Thiosemicarbazide start->r2 Pathway 2 r3 [3+2] Cycloaddition (e.g., with Azomethine Ylides) start->r3 Pathway 3 p1 Schiff Bases r1->p1 p2 Thiosemicarbazones r2->p2 p3 Spirooxindoles r3->p3

Figure 1: Synthetic pathways from this compound to key antiviral scaffolds.

Synthetic Pathways and Experimental Protocols

The C3-carbonyl group of this compound is the primary site for derivatization, readily undergoing condensation reactions. The N-1 position can also be substituted to further explore the structure-activity relationship (SAR).[7]

Pathway 1: Synthesis of this compound Schiff Bases

Schiff bases (or imines) are synthesized by the condensation of the C3-ketone of isatin with a primary amine. This reaction introduces a diverse range of substituents, allowing for fine-tuning of the molecule's steric and electronic properties to optimize target binding. Isatin Schiff bases are known to possess a wide array of pharmacological activities, including antiviral effects.[8][9]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent that dissolves the reactants and is easily removed post-reaction.

  • Catalyst: A few drops of glacial acetic acid are used to catalyze the reaction. The acid protonates the carbonyl oxygen of the isatin, making the C3-carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine.

This protocol is adapted from established methods for synthesizing isatin-based hydrazone derivatives, a subset of Schiff bases.[10][11]

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 2.16 g, 10 mmol) in 40 mL of 96% ethanol.

  • Addition of Amine: To this solution, add 4-methoxybenzohydrazide (1.0 eq, e.g., 1.66 g, 10 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Figure 2: General reaction scheme for the synthesis of a this compound Schiff Base.

Pathway 2: Synthesis of this compound-3-Thiosemicarbazones

Isatin-β-thiosemicarbazones are a historically significant class of antiviral compounds.[12] Methisazone, an N-methylisatin-β-thiosemicarbazone, was one of the first antiviral drugs used prophylactically against smallpox. The thiosemicarbazone moiety is crucial for activity, and modifications to both the isatin core (e.g., with dichloro substitution) and the terminal nitrogen of the thiosemicarbazide can lead to potent agents against various viruses.[13][14]

  • Reactant Preparation: Add this compound (1.0 eq, e.g., 2.16 g, 10 mmol) and thiosemicarbazide (1.05 eq, e.g., 0.96 g, 10.5 mmol) to a 100 mL round-bottom flask containing 50 mL of ethanol.

  • Catalysis: Add 5 drops of concentrated sulfuric acid as a catalyst. This strong acid ensures efficient protonation of the carbonyl for the condensation reaction.

  • Reaction: Heat the mixture to reflux for 30-60 minutes. The reaction is typically rapid.

  • Isolation: Cool the reaction mixture in an ice bath. A yellow or orange solid product will precipitate.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. The structure and purity should be confirmed by spectroscopic analysis.

Pathway 3: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

Spirooxindoles are complex, three-dimensional structures that have emerged as highly promising scaffolds for antiviral drug development, including against coronaviruses.[15][16][17] A powerful method for their synthesis is the one-pot, multicomponent 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from an amino acid (like sarcosine or proline) and this compound, which then reacts with a dipolarophile (an electron-deficient alkene) to form the spiro-heterocyclic system.

Causality Behind Experimental Choices:

  • Multicomponent Reaction: This approach is highly efficient, building complex molecular architecture in a single step, which is advantageous for library synthesis.

  • Solvent: Methanol or ethanol are often used as they effectively facilitate the formation of the azomethine ylide intermediate.

  • Heat: Refluxing provides the necessary energy to drive the decarboxylation of the intermediate formed from the isatin and amino acid, leading to the generation of the reactive 1,3-dipole.

This protocol is based on general procedures for the synthesis of spirooxindoles.[15][18]

  • Reactant Preparation: To a 50 mL round-bottom flask, add this compound (1.0 eq, 1 mmol), sarcosine (N-methylglycine) (1.0 eq, 1 mmol), and the desired dipolarophile (e.g., dimethyl maleate) (1.0 eq, 1 mmol).

  • Solvent: Add 15 mL of methanol to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole product.

  • Characterization: Confirm the structure, including the stereochemistry, using advanced spectroscopic techniques (NMR, HRMS).

Summary of Antiviral Activity

While specific data for this compound derivatives can be sparse in consolidated reviews, the principles from closely related halogenated isatins provide a strong rationale for their potential. The table below illustrates the kind of antiviral activity observed for various isatin derivatives, highlighting the promise of this scaffold.

Compound ClassSubstitution PatternTarget VirusActivity (IC₅₀ / EC₅₀)Reference
Thiosemicarbazone 5-Fluoro, N-allylMultiple VirusesPotent activity reported[12][19]
Schiff Base 5-ChloroHIV-18 µg/mL[6]
Spirooxindole 5-ChloroMERS-CoV11 µM[15][17]
Spirooxindole 5-BromoSARS-CoV-217 µM[15][17]
N-Mannich Base 5-BromoHIV-111.3 µg/mL[6]

This table is representative of the activity of halogenated isatin derivatives and provides a strong basis for investigating 4,5-dichloro analogues.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on the isatin scaffold, several SAR trends can be inferred for this compound derivatives:[4][6][14]

  • N-1 Substitution: Alkylation or arylation at the N-1 position often modulates activity. Small alkyl groups like ethyl or propyl can enhance potency, potentially by increasing lipophilicity and optimizing interactions with the target protein.[14]

  • C-3 Derivatization: The choice of substituent at the C-3 position is critical. The thiosemicarbazone moiety is a well-established pharmacophore for antiviral activity. For Schiff bases, the nature of the aromatic or heterocyclic ring introduced can drastically alter the biological profile.

  • Halogenation Pattern: The presence of electron-withdrawing groups, such as chlorine, at the C-5 position is frequently associated with enhanced antiviral activity.[6] The 4,5-dichloro pattern represents a logical extension of this observation, aiming to further potentiate this effect and explore new binding interactions.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically designed starting material for the synthesis of novel antiviral agents. Its facile derivatization at the C-3 ketone and N-1 amide positions allows for the rapid generation of diverse chemical libraries. The protocols detailed herein for the synthesis of Schiff bases, thiosemicarbazones, and spirooxindoles provide robust and reproducible methods for researchers. Future efforts should focus on synthesizing a broad library of this compound derivatives and screening them against a panel of clinically relevant viruses, including emerging threats like SARS-CoV-2, influenza, and dengue virus, to fully exploit the therapeutic potential of this privileged scaffold.[20]

References

Application Notes and Protocols for the Development of Fluorescent Probes from 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: 4,5-Dichloroisatin as a Privileged Scaffold for Fluorescent Probe Development

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry, lauded for their versatile reactivity and diverse biological activities.[1][2] Within this family, this compound emerges as a particularly compelling starting material for the synthesis of novel fluorescent probes. The presence of two electron-withdrawing chlorine atoms on the benzene ring significantly modulates the electronic properties of the isatin core. This electronic perturbation enhances the reactivity of the C3-carbonyl group towards nucleophilic attack and is anticipated to influence the photophysical characteristics of the resulting fluorophores, making this compound a strategic choice for creating sensitive and selective fluorescent sensors.

This guide provides a comprehensive overview of the rationale, synthesis, and application of fluorescent probes derived from this compound. We will delve into the chemical principles underpinning their function, provide detailed experimental protocols, and explore their application in the detection of metal ions and cellular imaging.

Chemical Principles and Design Rationale

The primary synthetic route to fluorescent probes from this compound involves a condensation reaction, typically with a primary amine, to form a Schiff base. The C3-carbonyl group of the isatin core is electrophilic and readily reacts with nucleophilic amines to form an imine linkage (-C=N-).[3]

The Role of 4,5-Dichloro Substitution

The two chlorine atoms at the 4 and 5 positions of the isatin ring are strongly electron-withdrawing. This has two key consequences:

  • Enhanced Reactivity: The electron-withdrawing nature of the chlorine atoms increases the partial positive charge on the C3-carbonyl carbon, making it more susceptible to nucleophilic attack by amines. This can lead to faster reaction kinetics and higher yields in the synthesis of Schiff base derivatives.[4]

  • Modulation of Photophysical Properties: The electronic landscape of the resulting Schiff base is significantly influenced by the chloro-substituents. This can lead to altered absorption and emission wavelengths, Stokes shifts, and quantum yields compared to probes derived from unsubstituted isatin. The electron-withdrawing groups can influence the intramolecular charge transfer (ICT) characteristics of the fluorophore, which is often the basis for its sensing mechanism.[5]

Sensing Mechanism: "Turn-On" Fluorescent Probes

A common design for fluorescent probes is the "turn-on" mechanism, where the probe is initially non-fluorescent or weakly fluorescent and exhibits a significant increase in fluorescence intensity upon binding to its target analyte. For Schiff bases derived from this compound, this can be achieved through several mechanisms, most notably Photoinduced Electron Transfer (PET).[6]

In the absence of the target analyte (e.g., a metal ion), the lone pair of electrons on a strategically placed donor atom (e.g., a nitrogen or sulfur atom in the receptor moiety) can quench the fluorescence of the fluorophore through PET. Upon coordination of the analyte to the receptor, the lone pair of electrons is engaged in the bond, inhibiting the PET process and "turning on" the fluorescence.

Below is a Graphviz diagram illustrating the general principle of a "Turn-On" fluorescent probe based on this compound for the detection of a metal ion.

G cluster_0 Probe (Low Fluorescence) cluster_1 Analyte Binding (High Fluorescence) Probe This compound Schiff Base (Fluorophore + Receptor) PET Photoinduced Electron Transfer (PET) (Fluorescence Quenching) Probe->PET e- transfer Complex Probe-Analyte Complex Probe->Complex Coordination Analyte Metal Ion (e.g., Fe³⁺) Analyte->Complex Fluorescence Fluorescence Emission Complex->Fluorescence PET Blocked

Caption: "Turn-On" fluorescence mechanism of a this compound-based probe.

Experimental Protocols

Part 1: Synthesis of a this compound-based Schiff Base Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe via the condensation of this compound with a diamine, exemplified here with ethylenediamine. This procedure can be adapted for other diamines to tune the properties of the resulting probe.[7]

Materials and Reagents:

  • This compound

  • Ethylenediamine

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl Acetate

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 30 mL of absolute ethanol. Add a magnetic stir bar.

  • Addition of Amine: To the stirred solution, add ethylenediamine (1.0 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The formation of the Schiff base product will be indicated by the appearance of a new, typically more fluorescent, spot.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Characterization: The structure of the purified product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the synthetic workflow.

G Start This compound + Ethylenediamine Reaction Dissolve in Ethanol Add Acetic Acid (cat.) Reflux 4-6h Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Cool to RT Filter or Concentrate TLC->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Characterization NMR, Mass Spec. Purification->Characterization Final_Product Purified Probe Characterization->Final_Product G Cell_Culture Culture Cells on Glass-Bottom Dish Probe_Loading Load Cells with Probe (1-10 µM, 15-30 min) Cell_Culture->Probe_Loading Washing Wash with PBS Probe_Loading->Washing Imaging_Basal Image Basal Fluorescence Washing->Imaging_Basal Analyte_Treatment Treat with Metal Ion Imaging_Basal->Analyte_Treatment Imaging_Post Image Fluorescence Change Analyte_Treatment->Imaging_Post Analysis Analyze Image Data Imaging_Post->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Dichloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,5-Dichloroisatin derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this important class of compounds. Our approach is rooted in practical, field-proven experience to ensure the scientific integrity and success of your experiments.

Introduction to Purification Challenges

This compound and its derivatives are versatile scaffolds in medicinal chemistry. However, their purification can be non-trivial due to their polarity, potential for forming colored impurities, and variable solubility. Success hinges on a systematic approach to selecting and optimizing purification techniques. This guide will walk you through common hurdles and provide robust solutions.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: My final product is an oily residue or a persistent "goo" after solvent removal. How can I solidify it?

Answer: This is a very common issue, often caused by residual solvent (like DMF or DMSO) or the presence of impurities that depress the melting point.[1]

Root Cause Analysis & Solutions:

  • Residual High-Boiling Solvents: Solvents like DMF, DMSO, or even residual ethyl acetate can be difficult to remove completely on a rotary evaporator.

    • Troubleshooting Protocol:

      • Co-evaporation: Add a solvent in which your compound is sparingly soluble but the impurity (e.g., DMF) is soluble, such as toluene. Re-concentrate the mixture on the rotary evaporator. Repeat this 2-3 times.

      • High-Vacuum Drying: Place the flask on a high-vacuum line (Schlenk line) for several hours, or overnight, to remove stubborn solvent traces. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is thermally stable.

  • Product is Genuinely an Oil: Some N-alkylated or highly substituted derivatives may have a low melting point and exist as oils at room temperature, especially if not perfectly pure.

    • Troubleshooting Protocol:

      • Trituration: This technique can induce crystallization. Add a non-solvent (a solvent in which your product is insoluble or poorly soluble), such as hexane, pentane, or diethyl ether, to the oily residue.[1]

      • Use a glass rod to scratch the inside of the flask below the level of the non-solvent. The micro-scratches on the glass can provide nucleation sites for crystal growth.

      • Stir or sonicate the mixture. The goal is to "wash" away impurities in which the oil might be dissolved, leaving behind the purified, solid product.

      • If solidification occurs, collect the solid by filtration and wash with fresh, cold non-solvent.

  • Impure Product: The presence of side-products or unreacted starting materials can prevent crystallization.

    • Solution: Further purification is necessary. Proceed to column chromatography to isolate the desired compound. An oily crude product should be dissolved in a minimal amount of the column solvent (or a stronger solvent like dichloromethane) and pre-adsorbed onto a small amount of silica gel before loading onto the column.

Issue 2: My recrystallization is not working. Either nothing crystallizes out, or the yield is extremely low.

Answer: Recrystallization is a powerful technique but is highly dependent on the choice of solvent system.

Root Cause Analysis & Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.

    • Solvent Screening Protocol:

      • Place a small amount of your crude product (10-20 mg) into several different test tubes.

      • Add a few drops of a test solvent to each tube at room temperature. Good candidates for isatin derivatives include ethanol, methanol, ethyl acetate, acetic acid, and mixtures with water or hexanes.[2][3][4]

      • If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve at all, even with heating, it's a poor solvent.

      • The ideal solvent will dissolve the compound upon heating but will result in crystal formation upon cooling.

    • Data-Driven Solvent Selection: The solubility of the parent isatin molecule has been studied. It is sparingly soluble in water but highly soluble in methanol.[5] Chlorinated solvents like 1,2-dichloroethane also show good solubility.[5] This provides a starting point for your derivatives.

Solvent System Example for Isatin DerivativesObservationReference
Ethyl AcetateGood for 5-chloroisatin and its derivatives.[2][2]
MethanolUsed for recrystallizing carbohydrazone derivatives of 5-chloroisatin.[2][2]
Ethanol-Dioxane (1:2)Employed for purifying Schiff bases of 5-chloroisatin.[4][4]
DichloromethaneCan be used for recrystallization of certain oxadiazoline derivatives.[2][2]
  • Solution is Too Dilute: If too much solvent is used, the solution will not be supersaturated upon cooling, and crystallization will not occur.

    • Solution: Gently heat the solution and evaporate some of the solvent. Allow it to cool again slowly.

  • Cooling Too Rapidly: Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal recovery.

Issue 3: After column chromatography, my fractions are still impure, or I see multiple spots on the TLC.

Answer: This indicates that the chosen mobile phase (eluent) is not providing adequate separation.

Root Cause Analysis & Solutions:

  • Poor Solvent System Selection: The polarity of the eluent is critical for achieving good separation on silica gel.

    • TLC Optimization Protocol:

      • Spot your crude mixture on several TLC plates.

      • Develop each plate in a different solvent system. A good starting point for isatin derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

      • The ideal system will give your desired product an Rf value between 0.25 and 0.40 and will show clear separation between the product spot and any impurities.

      • For very polar compounds, adding a small amount of methanol to a dichloromethane or ethyl acetate system may be necessary. For acidic or basic compounds, adding a trace amount of acetic acid or triethylamine, respectively, can improve peak shape and prevent streaking.

  • Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.

    • Rule of Thumb: Use a silica gel to crude product mass ratio of at least 30:1 to 50:1 for difficult separations.

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to a non-uniform solvent front and poor separation.

    • Solution: Ensure the column is packed carefully and uniformly. A "slurry packing" method is generally preferred.

Experimental Workflow: Flash Column Chromatography

Here is a detailed workflow for purifying a this compound derivative using flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 1. Optimize Eluent via TLC (Target Rf ~0.3) prep2 2. Pack Column (Slurry Method) prep1->prep2 prep3 3. Prepare Sample (Pre-adsorb on Silica) prep2->prep3 run1 4. Load Sample onto Column prep3->run1 run2 5. Elute with Solvent System run1->run2 run3 6. Collect Fractions run2->run3 an1 7. Analyze Fractions by TLC run3->an1 an2 8. Combine Pure Fractions an1->an2 an3 9. Evaporate Solvent an2->an3 an4 10. Dry Under High Vacuum an3->an4

Caption: Workflow for Flash Column Chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in the synthesis of this compound derivatives?

A1: Impurities often stem from unreacted starting materials (e.g., the substituted aniline), side reactions, or decomposition. For instance, in reactions involving bases like K2CO3 in DMF, impurities can arise from the decomposition of the solvent or side reactions with the isatin core.[1][6] It is crucial to monitor the reaction by TLC to ensure full consumption of starting materials.

Q2: Can I use Preparative HPLC for my final purification step?

A2: Yes, preparative reversed-phase HPLC is an excellent technique for purifying highly polar or difficult-to-separate mixtures, especially for obtaining high-purity material for biological testing. A common mobile phase would consist of a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of your product and impurities.

  • Recrystallization is ideal when your crude product is relatively pure (>90%) and you are dealing with larger quantities. It is often faster and more cost-effective for bulk purification.

  • Column chromatography is necessary when you have a complex mixture of products with similar polarities or when the product is an oil.[7] It is the go-to method for isolating pure compounds from complex reaction mixtures.

G start Crude Product Obtained is_solid Is the product a solid? start->is_solid purity Is purity >90% by TLC? is_solid->purity Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Goo) recrystallize Attempt Recrystallization purity->recrystallize Yes purity->chromatography No

Caption: Decision tree for choosing a purification method.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Isatins can be sensitive to the acidic nature of standard silica gel.

  • Solution 1: Neutralize the Silica: You can use silica gel that has been pre-treated with a base, like triethylamine. This is done by preparing the slurry with the eluent containing ~1% triethylamine.

  • Solution 2: Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase instead of silica gel. You will need to re-optimize your eluent system using TLC with alumina plates.

  • Solution 3: Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution process.

References

identifying common side products in 4,5-Dichloroisatin reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4,5-Dichloroisatin Reactivity

This compound is a versatile building block in medicinal chemistry and materials science due to its reactive ketone and lactam functionalities. However, the presence of two chlorine atoms on the aromatic ring introduces additional reaction pathways that can lead to undesired side products, complicating purification and reducing yields. This guide will address the most frequently encountered challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

I. Issues in N-Alkylation Reactions

Question 1: I am trying to N-alkylate this compound, but I am observing multiple products and incomplete conversion. What are the likely side products and how can I improve selectivity?

Answer:

N-alkylation of isatins is a common transformation, but with this compound, several side reactions can compete with the desired N-alkylation, leading to a complex product mixture.

Common Side Products:

  • O-Alkylation: Isatin possesses an enolizable C3-carbonyl group, which can lead to the formation of the O-alkylated product, a 3-alkoxy-2-oxoindole derivative. This is more likely to occur with harder alkylating agents and under certain basic conditions.

  • Dialkylation: In some instances, particularly with highly reactive alkylating agents, dialkylation can occur, though this is less common for the isatin nitrogen.

  • Ring Opening (Hydrolysis): Under strongly basic conditions, the lactam ring of this compound can be hydrolyzed to form the corresponding 4,5-dichloro-isatinic acid salt.[1] This is a significant issue, especially if the reaction is heated for prolonged periods in the presence of a strong base and water.

  • Nucleophilic Aromatic Substitution (SNAr): While less common under typical N-alkylation conditions, strong nucleophiles or high temperatures could potentially lead to substitution of one of the chlorine atoms on the aromatic ring. Based on the reactivity of similar compounds, the chlorine at the C5 position is more susceptible to nucleophilic attack.[2]

Troubleshooting Protocol:

  • Choice of Base: Employ a non-nucleophilic, moderately strong base to deprotonate the isatin nitrogen without promoting significant O-alkylation or hydrolysis. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) if possible, especially at elevated temperatures.[3]

  • Solvent Selection: Use an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) to minimize hydrolysis. Ensure your solvent is truly dry.[4]

  • Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often sufficient. Avoid excessive heating, which can promote side reactions.

  • Order of Addition: Add the alkylating agent slowly to a pre-formed solution of the isatin and base. This can help to maintain a low concentration of the alkylating agent and favor N-alkylation over other pathways.

Problem Potential Cause Suggested Solution
Low Yield of N-alkylated Product Incomplete reaction; competing side reactions.Use a slight excess of the alkylating agent. Optimize base and solvent. Monitor reaction by TLC to avoid prolonged reaction times.
Presence of a More Polar Byproduct Hydrolysis to 4,5-dichloro-isatinic acid.Use an anhydrous solvent and a non-hydroxide base. Keep reaction temperature low.
Isomeric Byproduct Detected O-alkylation.Use a milder base and a less reactive alkylating agent if possible.
II. Challenges in Condensation Reactions (e.g., Pfitzinger Quinoline Synthesis)

Question 2: In a Pfitzinger-type reaction with this compound to synthesize a quinoline derivative, I am getting a complex mixture and low yield of the desired product. What are the potential pitfalls?

Answer:

The Pfitzinger reaction involves the base-catalyzed condensation of an isatin with a carbonyl compound containing an α-methylene group to form a quinoline-4-carboxylic acid.[5] The initial step is the hydrolysis of the isatin to an isatinic acid intermediate.[5] With this compound, several issues can arise.

Common Side Products and Issues:

  • Incomplete Ring Opening/Condensation: The initial base-mediated ring opening of this compound to 4,5-dichloro-isatinic acid is a crucial step. If this equilibrium is not favored, or if the subsequent condensation with the enolate of the carbonyl partner is slow, you may recover unreacted starting material or see the formation of aldol self-condensation products of your carbonyl compound.

  • Decarboxylation: The quinoline-4-carboxylic acid product can sometimes undergo decarboxylation under the harsh reaction conditions (strong base, high temperature), leading to a mixture of the desired carboxylic acid and the corresponding decarboxylated quinoline.

  • Side Reactions of the Carbonyl Partner: The carbonyl compound can undergo self-condensation (aldol reaction) under the strongly basic conditions, reducing the amount available to react with the isatinic acid.

  • Formation of Indirubin-type Dimers: In some base-catalyzed reactions, isatins can undergo dimerization to form indirubin-type structures, although this is less common in the Pfitzinger reaction itself.[6]

Troubleshooting Protocol:

  • Base and Concentration: The Pfitzinger reaction typically requires a strong base like potassium hydroxide.[5] Using a sufficient concentration is key to drive the initial ring-opening of the isatin. A 50% aqueous KOH solution is often employed.[7]

  • Pre-formation of the Isatinate: To minimize side reactions of the carbonyl compound, it can be beneficial to first treat the this compound with the base to ensure complete formation of the 4,5-dichloro-isatinic acid before adding the carbonyl partner.[5]

  • Reaction Temperature and Time: These reactions often require heating to proceed at a reasonable rate. However, prolonged heating can lead to decomposition and decarboxylation. Monitor the reaction by TLC and aim for the shortest effective reaction time.

  • Work-up Procedure: Acidification of the reaction mixture is necessary to precipitate the quinoline-4-carboxylic acid product. Careful control of the pH during work-up is important for maximizing recovery.

Workflow for a Pfitzinger Reaction with this compound:

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Isatin This compound RingOpening Ring Opening to 4,5-Dichloro-isatinic Acid Isatin->RingOpening Base Strong Base (e.g., KOH) Base->RingOpening Carbonyl α-Methylene Carbonyl Compound Condensation Condensation Carbonyl->Condensation RingOpening->Condensation Cyclization Cyclization & Dehydration Condensation->Cyclization Acidification Acidification Cyclization->Acidification Purification Purification (Crystallization/Chromatography) Acidification->Purification Product Quinoline-4-carboxylic Acid Derivative Purification->Product

Caption: Pfitzinger Reaction Workflow.

III. Complications in Spirooxindole Synthesis

Question 3: I am attempting a [3+2] cycloaddition to form a spirooxindole from this compound, but the reaction is messy and purification is difficult. What are the likely side products?

Answer:

The synthesis of spirooxindoles from isatins is a powerful reaction, often proceeding via a 1,3-dipolar cycloaddition mechanism.[8] However, the generation of the reactive intermediates can also lead to side products.

Common Side Products:

  • Dimerization of the Dipole: The in-situ generated azomethine ylide (a common 1,3-dipole in these reactions) can potentially dimerize if it does not react quickly with the dipolarophile.

  • Michael Addition Products: If the dipolarophile is an α,β-unsaturated carbonyl compound, simple Michael addition of the amine used to generate the azomethine ylide can occur as a competing reaction.

  • Formation of Bis-oxindoles: Under certain conditions, dimerization of isatin-derived intermediates can lead to the formation of ethylene-bridged bis(3-methylene)oxindole derivatives.[1]

  • Stereoisomers: These reactions often generate multiple stereocenters, and achieving high diastereoselectivity can be challenging. A mixture of diastereomers can complicate purification and appear as multiple spots on a TLC plate.

Troubleshooting Protocol:

  • Catalyst and Reaction Conditions: The choice of catalyst (e.g., a Lewis acid or an organocatalyst) and solvent can have a significant impact on the rate of the desired cycloaddition versus competing pathways. Optimization of these parameters is often necessary.

  • Purity of Starting Materials: Ensure that the this compound and the other reactants are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one component may favor side reactions.

  • Purification Strategy: A mixture of diastereomers can be difficult to separate. Careful column chromatography with a shallow solvent gradient is often required. In some cases, crystallization can be used to isolate the major diastereomer.

Logical Relationship of Potential Side Reactions in Spirooxindole Synthesis:

Spirooxindole_Side_Reactions Start This compound + Amine + Dipolarophile Desired Spirooxindole (Desired Product) Start->Desired [3+2] Cycloaddition Dimer Dipole Dimerization Start->Dimer Competing Pathway Michael Michael Addition Start->Michael Competing Pathway BisOx Bis-oxindole Formation Start->BisOx Competing Pathway Stereo Diastereomers Desired->Stereo can form

References

troubleshooting incomplete Schiff base reaction with 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dichloroisatin in Schiff base condensation reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common experimental hurdles and achieve optimal results. The insights provided herein are based on established chemical principles and field-proven experience.

Troubleshooting Guide: Incomplete Reactions

The condensation reaction between the C-3 carbonyl group of the isatin ring and a primary amine is a powerful method for synthesizing a diverse range of biologically active compounds.[1][2] However, achieving high yields and complete conversion can be challenging. This section addresses the most common issue: an incomplete reaction, often evidenced by the presence of starting materials in your final product analysis (e.g., TLC, NMR).

Q1: My TLC and NMR show significant amounts of unreacted this compound and/or amine after the reaction. What are the likely causes and how can I fix this?

This is a classic sign that the reaction has not reached completion. Schiff base formation is a reversible equilibrium reaction that produces water as a byproduct.[3] To drive the reaction forward, you must effectively manage this equilibrium.

1. Presence of Water: The accumulation of water, a byproduct of the condensation, can push the reaction equilibrium back towards the reactants (Le Châtelier's principle).[3]

  • Solution 1: Azeotropic Water Removal. The most effective method is to remove water as it forms. This is typically done using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[4][5] If your starting materials have poor solubility in toluene, you might consider a solvent mixture, for instance by adding a small amount of DMSO (5-10%).[6]

  • Solution 2: Dehydrating Agents. Add a chemical drying agent directly to the reaction mixture.

    • Molecular Sieves (4Å): Highly effective for sequestering water.[3][7] Ensure they are properly activated (oven-dried) before use.

    • Anhydrous Salts: Anhydrous MgSO₄ or Na₂SO₄ can also be used.[3]

2. Suboptimal pH: The reaction rate is highly dependent on pH. The reaction requires acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. However, excessive acid will protonate the amine nucleophile, rendering it unreactive.[3]

  • Solution: Catalytic Acid. Use a catalytic amount of a weak acid. Glacial acetic acid is commonly used and is often sufficient.[8][9][10] A few drops are typically enough to facilitate the reaction without deactivating the amine. The optimal pH is mildly acidic and may require some empirical optimization for your specific substrates.[3]

3. Insufficient Reaction Time or Temperature: The reaction may simply not have had enough time or energy to reach equilibrium. Ketones, like the C-3 carbonyl of isatin, are generally less reactive than aldehydes, often requiring more forcing conditions.[4][5]

  • Solution: Increase Time and/or Temperature. Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the reflux time. Reactions can take anywhere from a few hours to over 24 hours.[4][8] Increasing the temperature by switching to a higher-boiling solvent (if thermally stable) can also increase the reaction rate.

4. Steric Hindrance: The substituents on either the this compound or the primary amine can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction.

  • Solution: More Forcing Conditions. For sterically hindered substrates, you may need to combine the solutions above: use a high-boiling azeotroping solvent (e.g., toluene), a Dean-Stark trap, and an extended reflux period.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving incomplete Schiff base reactions.

TroubleshootingWorkflow Start Incomplete Reaction Observed (e.g., by TLC, NMR) CheckWater Is water being effectively removed? Start->CheckWater CheckCatalyst Is the acid catalyst concentration optimal? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Implement water removal: - Dean-Stark apparatus - Molecular sieves - Anhydrous salts CheckWater->ImplementWaterRemoval No CheckConditions Are reaction time and temperature sufficient? CheckCatalyst->CheckConditions Yes AdjustCatalyst Adjust catalyst: - Use catalytic glacial acetic acid - Titrate to find optimal pH CheckCatalyst->AdjustCatalyst No CheckPurity Are starting materials pure? CheckConditions->CheckPurity Yes IncreaseConditions Increase reaction parameters: - Extend reflux time - Increase temperature (higher boiling solvent) CheckConditions->IncreaseConditions No PurifyReactants Purify starting materials: - Recrystallization - Chromatography CheckPurity->PurifyReactants No Success Reaction Complete High Yield Achieved CheckPurity->Success Yes ImplementWaterRemoval->CheckCatalyst AdjustCatalyst->CheckConditions IncreaseConditions->CheckPurity PurifyReactants->Start

Caption: A step-by-step troubleshooting guide for incomplete reactions.

Frequently Asked Questions (FAQs)

Q2: What is the general mechanism for the acid-catalyzed Schiff base formation with this compound?

The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

  • Protonation of the Carbonyl: The acid catalyst protonates the C-3 carbonyl oxygen of the isatin, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The primary amine acts as a nucleophile and attacks the activated carbonyl carbon. This forms a tetrahedral intermediate called a hemiaminal.[2]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen helps to eliminate a molecule of water, forming a protonated imine (schiff base).

  • Deprotonation: The protonated imine is deprotonated to yield the final, neutral Schiff base product.

SchiffBaseMechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Final Product Isatin This compound (C=O) ActivatedIsatin Protonated Isatin (C=O-H+) Isatin->ActivatedIsatin Protonation H_plus H+ Hemiaminal Hemiaminal Intermediate ActivatedIsatin->Hemiaminal Attack by Amine Amine Primary Amine (R-NH2) ProtonatedImine Protonated Imine Hemiaminal->ProtonatedImine Elimination of Water Water H2O SchiffBase Schiff Base Product (C=N-R) ProtonatedImine->SchiffBase Deprotonation

Caption: Acid-catalyzed mechanism of Schiff base formation.

Q3: What are the best solvents for this reaction?

The choice of solvent is critical and depends on the solubility of your substrates and the desired reaction temperature.

SolventBoiling Point (°C)Suitability for Water RemovalNotes
Ethanol 78ModerateCommonly used, good solvent for many isatins and amines.[8][9] Water removal is less efficient without additives.
Methanol 65LowSimilar to ethanol but lower boiling point. Often used for room temperature reactions or with microwave assistance.[11]
Toluene 111ExcellentIdeal for use with a Dean-Stark trap to azeotropically remove water.[4] May require a co-solvent if reactants have low solubility.
Water 100N/ACan be used as a "green" solvent for certain substrates, forming a suspension.[5] The product often precipitates out, driving the reaction forward. No catalyst may be needed.[5]
Acetonitrile 82ModerateA polar aprotic option. Can be used with a Soxhlet extractor containing molecular sieves for water removal.[6]
Q4: My product seems to be degrading during workup or purification. How can I prevent this?

Schiff bases (imines) are susceptible to hydrolysis, which is the reverse of the formation reaction.[3][12] This is especially true on silica gel during column chromatography.

  • Minimize Water Exposure: During workup, use dried solvents and avoid prolonged exposure to atmospheric moisture.

  • Avoid Acidic Conditions: Do not use acidic aqueous solutions during extraction unless your product is stable under those conditions.

  • Purification Strategy:

    • Recrystallization: This is the preferred method of purification. Choose a solvent system where the Schiff base is soluble when hot but sparingly soluble at room temperature.[3] Ethanol or ethanol/water mixtures are often effective.[8]

    • Chromatography with Caution: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (e.g., 1% triethylamine in your eluent). This neutralizes the acidic sites on the silica that promote hydrolysis.[4]

Experimental Protocols

Protocol 1: General Synthesis using Reflux in Ethanol

This is a standard, widely applicable method.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.1 eq) in absolute ethanol.[8]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[10]

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.[8] If further purification is needed, recrystallize from a suitable solvent (e.g., ethanol, DMF).

Protocol 2: Optimized Synthesis using Azeotropic Water Removal

This method is recommended for less reactive amines or when yields from Protocol 1 are low.

  • Reactant Setup: To a round-bottom flask, add this compound (1.0 eq), the primary amine (1.0-1.1 eq), and toluene.

  • Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or a few drops of glacial acetic acid.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene, physically removing it from the reaction and driving the equilibrium toward the product. Continue reflux until no more water is collected.

  • Isolation and Purification: Cool the reaction mixture. Remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization as described in Protocol 1.

References

Technical Support Center: Regioselective Synthesis of 4,5-Dichloroisatin Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of dichlorinated isatin derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the regioselective synthesis of 4,5-dichloroisatin. Isatins are pivotal scaffolds in medicinal chemistry, and achieving specific substitution patterns is critical for developing novel therapeutic agents. The synthesis of the 4,5-dichloro isomer, in particular, presents significant regiochemical hurdles.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these synthetic challenges effectively.

Core Synthetic Challenges: An Overview

The primary difficulty in synthesizing this compound lies in controlling the position of the second chlorine atom. The two main synthetic routes each present unique regioselectivity problems:

  • Direct Electrophilic Chlorination of Isatin: This approach involves the sequential addition of chlorine atoms to the isatin core. While the first chlorination reliably yields 5-chloroisatin due to the directing effects of the lactam ring, the second chlorination is problematic. The existing electron-withdrawing groups deactivate the ring and direct the second electrophilic attack to both the C-4 and C-7 positions, often resulting in an inseparable mixture of 4,5- and 5,7-dichloroisatin.[1][2][3]

  • Sandmeyer Isatin Synthesis: This classic method builds the isatin ring from a corresponding aniline precursor—in this case, 2,3-dichloroaniline.[4][5][6] The primary challenge here shifts from the chlorination step to the starting material itself. Commercially available 2,3-dichloroaniline is often contaminated with the 3,4-dichloroaniline isomer. This contamination leads directly to the formation of 5,6-dichloroisatin as a significant byproduct, which can be difficult to separate from the desired 4,5-isomer. Furthermore, the acid-catalyzed cyclization step can be inefficient for highly substituted, electron-poor intermediates.[4]

The following sections provide detailed troubleshooting advice for these common issues.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Question 1: My direct chlorination of 5-chloroisatin is producing a mixture of isomers, primarily the 5,7- and 4,5-dichloro products. How can I improve the regioselectivity for the 4,5-isomer?

Probable Causes:

  • Standard Electrophilic Aromatic Substitution (SEAr) Pathways: The isatin ring is deactivated by the carbonyl groups and the first chlorine atom at C-5. The directing effects are not sufficiently differentiated between the C-4 and C-7 positions under standard chlorination conditions, leading to poor regioselectivity.

  • Reaction Conditions: The choice of chlorinating agent, solvent, and acid catalyst dramatically influences the electronic environment of the substrate and the nature of the electrophile, thereby affecting the product ratio.

Solutions & Scientific Rationale:

  • Choice of Chlorinating Agent and Acid: The combination of Trichloroisocyanuric Acid (TCCA) with a strong acid like concentrated sulfuric acid (H₂SO₄) has been shown to be highly effective.[1][2][7]

    • Mechanism: In a strong acid medium, TCCA forms a "superelectrophilic" polyprotonated species.[1][7] This highly reactive chlorine cation (Cl⁺) source can overcome the deactivation of the ring more effectively. The reaction proceeds rapidly, which can sometimes favor one isomer over another. Using an excess of TCCA in strong acid can lead to the formation of 5,7-dichloroisatin, so stoichiometry is critical.[2][8]

    • Protocol Insight: Perform the reaction at low temperatures (e.g., 0°C to room temperature) to enhance selectivity. The reaction with TCCA/H₂SO₄ is often very fast, sometimes completing in minutes.[1]

  • Solvent Effects: While sulfuric acid often acts as both the catalyst and solvent, using co-solvents can sometimes modulate reactivity. However, for deactivated substrates, the strongly acidic medium is usually necessary. Chlorination in less acidic media like acetic acid may be less effective and can lead to N-chlorination as an intermediate or side reaction.[3]

  • Stoichiometric Control: Carefully control the molar equivalents of your chlorinating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will likely lead to over-chlorination or decreased selectivity.

Troubleshooting Workflow: Improving Regioselectivity

G start Problem: Isomeric Mixture (4,5- and 5,7-) reagent Analyze Chlorinating System start->reagent conditions Optimize Reaction Conditions reagent->conditions Using TCCA/H₂SO₄? sub_reagent1 Switch to TCCA in conc. H₂SO₄ reagent->sub_reagent1 purify Develop Purification Strategy conditions->purify Still a mixture? sub_conditions1 Control Stoichiometry (1.0 - 1.1 eq. TCCA) conditions->sub_conditions1 sub_conditions2 Lower Temperature (0°C) conditions->sub_conditions2 success Pure this compound purify->success Successful Separation sub_purify1 Fractional Crystallization purify->sub_purify1 sub_purify2 Column Chromatography (e.g., Hexane/EtOAc gradient) purify->sub_purify2

Caption: Troubleshooting workflow for isomer formation in direct chlorination.

Question 2: I am using the Sandmeyer synthesis starting with 2,3-dichloroaniline, but my final product is contaminated with 5,6-dichloroisatin. How can I resolve this?

Probable Cause:

  • Starting Material Impurity: This is the most common cause. Your 2,3-dichloroaniline is likely contaminated with 3,4-dichloroaniline. The Sandmeyer synthesis is highly reliable in terms of its cyclization regiochemistry, so the isomer distribution in your product directly reflects the isomer distribution of your starting aniline.

Solutions & Scientific Rationale:

  • Verify Starting Material Purity: Before starting the synthesis, analyze your 2,3-dichloroaniline by GC-MS or ¹H NMR to quantify the level of isomeric impurity.

  • Purify the Aniline Precursor: If significant contamination is found, purify the aniline. Fractional distillation under reduced pressure can be effective for separating aniline isomers, although it can be challenging. Recrystallization of an aniline salt (e.g., hydrochloride) may also be an option.

  • Purify the Final Product: If purifying the aniline is not feasible, you must separate the final isatin isomers.

    • Fractional Crystallization: This can be effective if the solubility differences between 4,5- and 5,6-dichloroisatin in a particular solvent are significant. Experiment with various solvents (e.g., ethanol, acetic acid, DMF/water mixtures).

    • Column Chromatography: This is often the most reliable method. Due to the similar polarity of the isomers, a long column with a shallow solvent gradient is recommended. A typical solvent system would be a gradient of ethyl acetate in hexane. Monitor fractions carefully using TLC.

Question 3: The cyclization step of my Sandmeyer synthesis (heating the isonitroso-2',3'-dichloroacetanilide in sulfuric acid) is giving very low yields. What can I do?

Probable Causes:

  • Poor Solubility: Dichlorinated intermediates are often highly crystalline and poorly soluble in concentrated sulfuric acid, especially as the reaction proceeds.[4] This can lead to an incomplete reaction.

  • Reaction Temperature/Time: The energy barrier for cyclization of a deactivated ring is high. The temperature may be too low, or the reaction time too short. Conversely, excessively high temperatures or long reaction times can lead to decomposition and charring.

Solutions & Scientific Rationale:

  • Use Alternative Cyclizing Agents:

    • Methanesulfonic Acid (MSA): MSA is an excellent alternative to H₂SO₄. It often provides better solubility for organic intermediates and can lead to cleaner reactions and higher yields.[4]

    • Polyphosphoric Acid (PPA): PPA is another strong dehydrating and cyclizing agent that can be effective, particularly for poorly soluble substrates. It is highly viscous, so ensure efficient stirring.

  • Optimize Temperature: The optimal temperature for this cyclization is typically between 75-90°C.[9]

    • Method: Add the isonitrosoacetanilide intermediate portion-wise to pre-heated acid to maintain control over the reaction temperature and prevent exotherms.[9][10] After the addition is complete, hold the mixture at the target temperature (e.g., 80-85°C) for a defined period (e.g., 20-30 minutes) to ensure complete cyclization.[10][11]

  • Ensure Anhydrous Conditions: The cyclization is a dehydration reaction. Ensure your acid is concentrated and that moisture is excluded from the reaction.

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of this compound

This two-step protocol is adapted from established Sandmeyer procedures.[4][6][9][10][11]

Step A: Synthesis of Isonitroso-2',3'-dichloroacetanilide

  • In a 1 L flask, dissolve 2,3-dichloroaniline (0.1 mol) in water (300 mL) and concentrated HCl (10 mL).

  • Add chloral hydrate (0.11 mol) and anhydrous sodium sulfate (0.9 mol) to the solution.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (0.33 mol) in water (200 mL).

  • Heat the aniline solution to a gentle boil and add the hydroxylamine solution in one portion.

  • Continue heating at a boil for 1-2 minutes until a yellow precipitate forms.

  • Cool the mixture in an ice bath. Filter the solid precipitate, wash thoroughly with cold water, and dry. The product is the isonitroso-2',3'-dichloroacetanilide intermediate.

Step B: Cyclization to this compound

  • Pre-heat concentrated sulfuric acid (or methanesulfonic acid) (200 mL) to 65-70°C in a flask equipped with a mechanical stirrer. (CAUTION: Strong Acid!)

  • Carefully add the dried isonitroso-2',3'-dichloroacetanilide from Step A in small portions over 20-30 minutes, ensuring the temperature does not exceed 85°C.

  • After the addition is complete, increase the temperature to 80-85°C and stir for an additional 20 minutes.

  • Cool the reaction mixture to room temperature and pour it slowly onto 1 kg of crushed ice with vigorous stirring.

  • Allow the ice to melt, and the red-orange precipitate of this compound will form.

  • Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry to yield the crude product.

  • Recrystallize from ethanol or glacial acetic acid for purification.

Data Summary & Characterization

Proper characterization is crucial to confirm that you have synthesized the correct isomer.

Table 1: Comparison of Synthetic Routes
MethodStarting MaterialKey ReagentsPrimary ChallengeCommon Byproduct(s)
Direct Chlorination Isatin / 5-ChloroisatinTCCA, H₂SO₄Controlling regioselectivity5,7-Dichloroisatin
Sandmeyer Synthesis 2,3-DichloroanilineChloral Hydrate, NH₂OH·HCl, H₂SO₄Purity of starting aniline5,6-Dichloroisatin
Table 2: Expected ¹H NMR Signals for Dichloroisatin Isomers (in DMSO-d₆)

Note: Chemical shifts (δ) are approximate and can vary. The key is the splitting pattern and number of signals.

IsomerH-6H-7Aromatic Region Description
This compound ~7.6 ppm (d)~7.0 ppm (d)Two doublets, J ≈ 8.5 Hz.
5,6-Dichloroisatin ~7.8 ppm (s)~7.2 ppm (s)Two singlets.
5,7-Dichloroisatin ~7.7 ppm (d)N/A (Cl)One doublet (H-6) and one singlet (H-4).
4,7-Dichloroisatin ~7.2 ppm (d)N/A (Cl)Two doublets (H-5, H-6), J ≈ 8.5 Hz.

Isomer Differentiation Logic

G start Analyze ¹H NMR Spectrum of Aromatic Region q1 Two Singlets? start->q1 q2 Two Doublets? start->q2 q3 Other Pattern? start->q3 a1 Likely 5,6-Dichloroisatin q1->a1 Yes a2 Likely 4,5- or 4,7-Dichloroisatin q2->a2 Yes a3 Likely 5,7-Dichloroisatin q3->a3 Yes

Caption: Decision diagram for isomer identification via ¹H NMR.

Frequently Asked Questions (FAQs)

Q: Between direct chlorination and the Sandmeyer synthesis, which is the better method for obtaining pure this compound? A: If you can obtain high-purity (>99%) 2,3-dichloroaniline, the Sandmeyer synthesis is generally more reliable for producing this compound without contamination from other dichloroisatin isomers.[4][5] Direct chlorination almost invariably produces some amount of the 5,7-isomer, which requires careful purification.[3]

Q: What are the primary safety concerns when performing these syntheses? A: Both routes involve hazardous materials.

  • Strong Acids (H₂SO₄, MSA): Highly corrosive. Always add reagents to acid slowly, wear appropriate PPE (gloves, goggles, lab coat), and work in a fume hood. Pouring the reaction mixture onto ice is highly exothermic and must be done carefully.

  • Chlorinating Agents (TCCA): Strong oxidizers. Handle with care and avoid contact with organic materials or moisture.

  • Chloral Hydrate: A regulated substance. Handle according to your institution's safety protocols.

Q: Can I use N-Chlorosuccinimide (NCS) for the chlorination? A: NCS is a common chlorinating agent, but for the second chlorination of the deactivated 5-chloroisatin ring, it is often not reactive enough to provide good yields. The TCCA/H₂SO₄ system is generally more effective for this transformation.[1]

Q: My purification by column chromatography is not working well; the isomers co-elute. Any tips? A: If co-elution is a problem, try using a longer column to increase the number of theoretical plates. Use a very shallow and slow gradient (e.g., starting with 100% hexane and increasing to 20% ethyl acetate over many column volumes). You can also try different solvent systems, such as dichloromethane/methanol or toluene/acetone, to alter the selectivity of the separation.

References

Technical Support Center: Overcoming Reactivity Challenges with 4,5-Dichloroisatin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dichloroisatin. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique reactivity challenges posed by this electron-deficient substrate. My aim is to equip you with the knowledge and practical protocols to overcome common hurdles and achieve success in your synthetic endeavors.

The presence of two electron-withdrawing chlorine atoms on the benzene ring of the isatin core significantly deactivates the molecule. This deactivation manifests as low nucleophilicity of the amide nitrogen and reduced reactivity of the C3-carbonyl group, leading to sluggish or low-yielding reactions under standard conditions. This guide will delve into the mechanistic reasons for this reduced reactivity and provide field-proven strategies to enhance it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: N-Alkylation and N-Arylation Reactions

Question 1: My N-alkylation of this compound with a standard alkyl halide (e.g., methyl iodide, benzyl bromide) is extremely slow and gives poor yields. What is causing this and how can I improve it?

Answer:

The low reactivity of the N-H bond in this compound towards alkylation is a direct consequence of the electron-withdrawing nature of the two chlorine substituents. This inductive effect reduces the electron density on the indole nitrogen, making it a weaker nucleophile. Standard conditions, such as using potassium carbonate (K₂CO₃) in acetone or acetonitrile at room temperature, are often insufficient to achieve complete deprotonation and subsequent alkylation.

Troubleshooting Strategies:

  • Stronger Bases and Solvent Choice: To overcome the decreased acidity of the N-H proton, more potent bases are required for complete anion formation. The choice of solvent is also critical; polar apathetic solvents that can solvate the resulting isatin anion are preferred.

    • Recommended Bases: Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃), Potassium tert-butoxide (KOtBu).

    • Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

  • Microwave-Assisted Synthesis: Microwave irradiation is a highly effective technique for accelerating sluggish reactions by rapidly and efficiently heating the reaction mixture.[1][2] This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3][4]

    dot

    Caption: Workflow for Microwave-Assisted N-Alkylation.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst can significantly enhance the reaction rate. The catalyst, typically a quaternary ammonium salt, facilitates the transfer of the isatin anion from the solid phase or an aqueous phase into the organic phase where the alkylating agent resides.[5][6] This technique often allows for the use of less harsh bases and can be performed under milder conditions.[5]

    Parameter Conventional Heating Microwave-Assisted Phase-Transfer Catalysis
    Base K₂CO₃, NaHCs₂CO₃, K₂CO₃K₂CO₃, NaOH
    Solvent DMF, AcetoneDMF, NMPToluene, Dichloromethane
    Temperature Reflux100-150 °CRoom Temp to 60 °C
    Time 12-48 h5-20 min4-12 h
    Typical Yield Low to ModerateHighModerate to High
    Catalyst NoneNoneTBAB, Aliquat 336

    Table 1: Comparison of N-Alkylation Conditions for this compound.

Experimental Protocol: Microwave-Assisted N-Benzylation of this compound

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 216 mg), cesium carbonate (1.5 mmol, 488 mg), and DMF (3 mL).

  • Add benzyl bromide (1.2 mmol, 142 µL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Question 2: I am attempting an N-arylation of this compound using a standard Buchwald-Hartwig or Ullmann coupling, but the reaction is not proceeding. What modifications should I consider?

Answer:

N-arylation of electron-deficient heterocycles like this compound can be challenging due to the reduced nucleophilicity of the nitrogen atom. For palladium-catalyzed cross-coupling reactions, the choice of ligand, base, and reaction temperature is crucial.[7]

Troubleshooting Strategies:

  • Ligand Selection: Employ electron-rich and bulky phosphine ligands that are known to facilitate the reductive elimination step in C-N bond formation. Examples include XPhos, SPhos, or DavePhos.

  • Base Selection: A strong, non-nucleophilic base is essential. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Higher Temperatures: These reactions may require higher temperatures (100-140 °C) to overcome the activation energy barrier. Microwave heating can also be beneficial here.

Section 2: Reactions at the C3-Carbonyl Group

Question 3: My Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is giving very low yields, even with a base catalyst like piperidine.

Answer:

The electrophilicity of the C3-carbonyl in this compound is somewhat enhanced by the electron-withdrawing chlorine atoms. However, the overall deactivation of the aromatic ring can influence the stability of intermediates. The primary issue is often the reversibility of the initial aldol-type addition and the slow rate of the subsequent dehydration step.

Troubleshooting Strategies:

  • Catalyst Choice: While amine bases like piperidine or pyrrolidine are standard, for this substrate, consider using a Lewis acid catalyst or a combination of an amine and a Lewis acid to promote the reaction. Boric acid has been shown to be an effective catalyst for Knoevenagel condensations.[8]

  • Dehydrating Conditions: To drive the equilibrium towards the product, remove the water formed during the reaction. This can be achieved by azeotropic distillation with a Dean-Stark trap (using a solvent like toluene) or by adding a dehydrating agent.

  • Solvent-Free Conditions: Heating the neat reactants with a catalyst can sometimes lead to higher yields by increasing the concentration of the reacting species.[9]

dot

Caption: Key steps in the Knoevenagel condensation.

Experimental Protocol: Boric Acid Catalyzed Knoevenagel Condensation

  • In a round-bottom flask, combine this compound (1.0 mmol, 216 mg), malononitrile (1.1 mmol, 73 mg), and boric acid (0.1 mmol, 6.2 mg).

  • Add ethanol (5 mL) as the solvent.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Question 4: I am having trouble with the Wittig reaction of this compound. The ylide seems to decompose, or the reaction stalls.

Answer:

The Wittig reaction with isatins can be challenging. The C3-carbonyl is sterically hindered, and the electron-deficient nature of the this compound ring can influence the stability of the intermediate oxaphosphetane.[10]

Troubleshooting Strategies:

  • Ylide Stability: If using an unstabilized ylide (e.g., from methyltriphenylphosphonium bromide), it is crucial to generate it in situ at low temperatures (-78 °C to 0 °C) and add the this compound solution slowly to the freshly prepared ylide.[10] Unstabilized ylides are highly reactive and can decompose if allowed to warm before the substrate is added.

  • Use of Stabilized Ylides: For introducing electron-withdrawing groups, stabilized ylides (e.g., (triphenylphosphoranylidene)acetonitrile) are more suitable. These are less reactive and may require heating to proceed.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate carbanion, is often a more reliable alternative to the Wittig reaction for hindered or less reactive ketones.[10] The resulting phosphate byproduct is water-soluble, which simplifies purification.

Reaction Reagent Key Byproduct Reactivity with Hindered Ketones
Wittig Phosphonium YlideTriphenylphosphine oxideModerate
HWE Phosphonate CarbanionWater-soluble phosphateHigh

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions.

Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 5: I want to perform a Suzuki or Sonogashira coupling at the C4 or C5 position of the isatin ring, but I am unsure of the conditions required for the oxidative addition to the C-Cl bond.

Answer:

Palladium-catalyzed cross-coupling reactions involving aryl chlorides are generally more challenging than those with aryl bromides or iodides due to the strength of the C-Cl bond. Overcoming this requires more specialized catalytic systems.

Troubleshooting Strategies:

  • Catalyst System: For Suzuki and Sonogashira couplings with aryl chlorides, highly active palladium catalysts are necessary. These typically consist of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[11][12]

  • Reaction Conditions: These reactions often require higher temperatures (typically >100 °C) and a strong base (e.g., K₃PO₄, CsF). The choice of solvent is also important, with ethereal solvents like 1,4-dioxane or toluene being common.

  • Copper Co-catalyst (for Sonogashira): While copper-free Sonogashira protocols exist, the use of a copper(I) co-catalyst (e.g., CuI) is often beneficial for the coupling of aryl chlorides with terminal alkynes.[13]

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Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

By understanding the electronic and steric factors that govern the reactivity of this compound and by selecting the appropriate reaction conditions and catalysts, the challenges associated with this substrate can be effectively overcome. This guide provides a starting point for troubleshooting, and further optimization may be necessary for specific substrates and desired transformations.

References

Technical Support Center: Analytical Methods for Monitoring 4,5-Dichloroisatin Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 4,5-Dichloroisatin. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and require robust analytical strategies to ensure reaction completion, identify byproducts, and optimize synthesis protocols. As every reaction is unique, this guide provides both foundational protocols and in-depth troubleshooting advice to empower you to develop and refine analytical methods tailored to your specific experimental setup.

The Critical Role of Reaction Monitoring

In the synthesis of pharmacologically relevant molecules like this compound, precise monitoring of the reaction is not merely a quality control step; it is an integral part of process development. Inadequate monitoring can lead to incomplete reactions, the generation of difficult-to-remove impurities, and ultimately, lower yields and compromised purity of the final product. The following sections provide detailed guidance on the application of various analytical techniques to effectively track the conversion of starting materials to this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitatively monitoring the progress of a reaction by separating the components of a mixture. For a compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method is generally the most suitable approach.

Suggested Starting RP-HPLC Method Development

Developing a robust HPLC method is a systematic process.[1][2][3] The following table outlines a recommended starting point for the analysis of this compound.

ParameterRecommended Starting ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 columns are a versatile choice for separating moderately polar to nonpolar compounds like halogenated indoles.[4][5][6][7][8]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterB: Acetonitrile (MeCN)An acidic modifier like TFA or formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency.[9]
Elution GradientA gradient elution, starting with a higher percentage of aqueous phase and increasing the organic phase, is recommended to ensure elution of all components, from polar starting materials to the less polar product.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV-Vis at 254 nm or 295 nmIsatin and its derivatives are known to have strong UV absorbance.[10] A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that can be adjusted based on sample concentration.
Experimental Protocol: Reaction Monitoring by RP-HPLC
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching (if necessary): Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., mobile phase) to prevent further reaction.

  • Dilution: Dilute the quenched sample to a concentration that is within the linear range of the detector.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Injection: Inject the filtered sample onto the equilibrated HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak(s) and the appearance and growth of the this compound product peak.

Troubleshooting Guide: HPLC Analysis
IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH.- Increase the concentration of the acidic modifier (TFA or formic acid) in the mobile phase.- Reduce the sample concentration.- Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or system.- Implement a needle wash step in your autosampler method.- Run a blank gradient after each sample injection.- Use high-purity solvents and freshly prepared mobile phase.[9]
Retention Time Shifts - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent or replace it if necessary.
Poor Resolution - Inadequate separation between this compound and impurities/byproducts.- Non-optimal mobile phase composition.- Adjust the gradient slope to provide more separation power where peaks are co-eluting.- Try a different organic modifier (e.g., methanol instead of acetonitrile).
Frequently Asked Questions (FAQs): HPLC
  • Q: How do I confirm the identity of the this compound peak?

    • A: The most definitive way is to use HPLC coupled with Mass Spectrometry (HPLC-MS) to confirm the mass of the compound in the peak. Alternatively, you can inject a pure, characterized standard of this compound to compare retention times.

  • Q: What if I see new, unexpected peaks appearing and then disappearing during the reaction?

    • A: These could be reaction intermediates. An HPLC-MS analysis would be highly beneficial in identifying these transient species, which can provide valuable mechanistic insights.

  • Q: How can I quantify the reaction progress?

    • A: By creating a calibration curve with a known standard of this compound, you can determine the concentration of the product at different time points. Alternatively, you can monitor the disappearance of the limiting starting material.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique that is invaluable for quick checks of reaction progress at the bench.[11][12]

Workflow for TLC Method Development

Caption: Workflow for developing an optimal TLC solvent system.

Suggested TLC Solvent Systems

For a polar molecule like this compound, you will likely need a relatively polar solvent system. Start with the following and adjust the ratios to achieve optimal separation where the product Rf is approximately 0.3-0.5.

  • Hexane / Ethyl Acetate (EtOAc): Start with a 70:30 mixture and increase the proportion of EtOAc to increase polarity.

  • Dichloromethane (DCM) / Methanol (MeOH): For very polar compounds, a small amount of methanol in DCM can be effective. Start with 98:2 DCM/MeOH.

Troubleshooting Guide: TLC Analysis
IssuePotential Cause(s)Suggested Solution(s)
Streaking of Spots - Sample is too concentrated.- Compound is highly polar and interacting strongly with the silica gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or methanol to the eluent to reduce tailing.
Spots Remain on the Baseline (Rf ≈ 0) - The solvent system is not polar enough to move the compound.- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Spots Run with the Solvent Front (Rf ≈ 1) - The solvent system is too polar.- Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate).
Poor Separation of Spots - The polarity of the chosen solvent system is not optimal for differentiating the components.- Try a different solvent system with different selectivities (e.g., replace ethyl acetate with acetone or diethyl ether).
Frequently Asked Questions (FAQs): TLC
  • Q: How do I visualize the spots if they are not UV-active?

    • A: You can use a variety of TLC stains. A potassium permanganate stain is often effective for compounds that can be oxidized.

  • Q: What is a "co-spot" and why is it important?

    • A: A co-spot is where you spot both the starting material and the reaction mixture at the same point on the baseline. This helps to definitively determine if the starting material is still present in the reaction mixture, especially if the Rf values are very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to monitor reaction progress in situ by observing the disappearance of reactant signals and the appearance of product signals.[13] ¹H NMR is most commonly used for this purpose.

Experimental Protocol: Reaction Monitoring by ¹H NMR
  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material(s) before initiating the reaction to identify characteristic peaks.

  • Reaction Setup: Set up the reaction in an NMR tube if the reaction conditions (solvent, temperature) are compatible.

  • Time-Course Analysis: Acquire ¹H NMR spectra at regular intervals throughout the reaction.

  • Data Processing: Process the spectra and integrate the characteristic peaks for both the starting material and the this compound product.

  • Conversion Calculation: Calculate the percentage conversion by comparing the integrals of the product and starting material peaks.

Troubleshooting Guide: NMR Analysis
IssuePotential Cause(s)Suggested Solution(s)
Overlapping Peaks - Signals from the starting material, product, and/or solvent are in the same region of the spectrum.- Use a higher field NMR spectrometer for better resolution.- Consider using ¹³C NMR if the ¹H NMR spectrum is too crowded, although this will require longer acquisition times.
Poor Signal-to-Noise - The concentration of the analyte is too low.- Insufficient number of scans.- Increase the concentration of the reaction mixture if possible.- Increase the number of scans acquired for each time point.
Unexpected Signals - Presence of reaction byproducts or impurities.- Attempt to isolate the impurity using chromatography (e.g., preparative HPLC or column chromatography) and characterize it separately.- Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of the unknown compound.
Frequently Asked Questions (FAQs): NMR
  • Q: Can I use NMR for kinetic studies?

    • A: Yes, by plotting the concentration of the product (determined by integration) versus time, you can derive kinetic information about the reaction.

  • Q: What if my reaction is not compatible with standard NMR solvents?

    • A: You can still use NMR to monitor the reaction by taking aliquots at different time points, removing the reaction solvent under vacuum, and re-dissolving the residue in a suitable deuterated solvent for analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the identity of the desired product and for identifying any byproducts by providing molecular weight information.[14][15] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS).

Application in Reaction Monitoring
  • Confirmation of Product Formation: By analyzing an aliquot of the reaction mixture, you can look for the mass-to-charge ratio (m/z) corresponding to the protonated molecule of this compound ([M+H]⁺).

  • Identification of Byproducts: Any unexpected m/z values can be investigated to identify potential byproducts, which can provide insights into side reactions that may be occurring.

Troubleshooting Decision Tree for MS Analysis

MS_Troubleshooting Start No signal for expected product Check_Ionization Is the compound ionizing? Start->Check_Ionization Unexpected_Masses Unexpected masses observed Start->Unexpected_Masses Other issues Check_Source Check MS source parameters (e.g., temperature, voltages) Check_Ionization->Check_Source No Check_Sample Is the product present in the sample? Check_Ionization->Check_Sample Yes Change_Mode Try a different ionization mode (e.g., negative vs. positive ion) Check_Source->Change_Mode Confirm_TLC_HPLC Confirm product formation by TLC or HPLC Check_Sample->Confirm_TLC_HPLC Unsure Possible_Byproducts Possible byproducts or impurities Unexpected_Masses->Possible_Byproducts Isotope_Pattern Check for characteristic chlorine isotope pattern Possible_Byproducts->Isotope_Pattern Correlate_Structure Correlate mass with possible structures Isotope_Pattern->Correlate_Structure

Caption: Decision tree for troubleshooting common MS analysis issues.

Frequently Asked Questions (FAQs): MS
  • Q: What is the expected isotope pattern for this compound?

    • A: Due to the presence of two chlorine atoms, you should observe a characteristic isotope pattern. The ratio of the peaks for the molecule containing two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms will be approximately 9:6:1. This is a very useful diagnostic tool.

  • Q: Can I use MS to monitor the reaction in real-time?

    • A: Yes, there are specialized real-time MS techniques, such as those using an atmospheric solids analysis probe (ASAP), that allow for the direct analysis of reaction mixtures with minimal sample preparation.

References

Validation & Comparative

Dichlorinated Isatin Analogs: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isatin Scaffold and the Significance of Dichlorination

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1] The isatin core is a key pharmacophore in numerous synthetic and natural products with a wide range of therapeutic properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[2][3] The synthetic versatility of the isatin ring, particularly at the N1, C3, C5, and C7 positions, allows for the generation of a vast library of analogs with fine-tuned biological profiles.

Among the various modifications, halogenation of the isatin ring has proven to be a particularly effective strategy for enhancing biological potency. The introduction of chlorine atoms, in particular, can modulate the lipophilicity, electronic properties, and metabolic stability of the parent molecule, leading to improved interactions with biological targets. This guide focuses specifically on dichlorinated isatin analogs, comparing their performance and providing the experimental context necessary for informed drug design and development.

Comparative Analysis of Dichlorinated Isatin Analogs

Anticancer Activity

Dichlorinated isatin derivatives have demonstrated notable potential as anticancer agents. The substitution pattern of the chlorine atoms plays a crucial role in their cytotoxic and cytostatic effects.

A noteworthy example is N-(3,4-dichlorobenzyl)-1H-indole-2,3-dione , which has been shown to exert a cytostatic effect, inhibiting cell growth by 50-100% in 40 out of 48 cell lines tested by the National Cancer Institute (NCI) at a concentration of 10 μM. This highlights the potential of dichlorination on substituents attached to the isatin nitrogen.

Furthermore, studies on isatin-based inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy, have revealed the importance of dichlorination at the C-5 and C-7 positions of the isatin ring for potent inhibitory activity.

Table 1: Comparative Anticancer Activity of Dichlorinated and Other Halogenated Isatin Analogs

CompoundSubstitution PatternTarget/Cell LineActivity (IC50/EC50)
N-(3,4-dichlorobenzyl)-1H-indole-2,3-dione3,4-dichloro on N-benzyl group40 out of 48 NCI cell linesCytostatic at 10 μM
5,7-Dichloroisatin derivative5,7-dichloroHsp90Not specified, but crucial for activity
5-Chloroisatin-valproyl hybrid5-chloroJurkat and Hep-G2Active
5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxoethyl}-1H-indole-2,3-dione5-bromo, 4-chloro on phenylLeukemia cell linesGI50: 0.69-3.35 µM[4]
5,7-Dibromoisatin5,7-dibromoHT29 (Colon)<5 µM[5]

Note: Direct comparative data for a series of dichlorinated isatin isomers against the same cancer cell lines is limited. The table includes closely related halogenated analogs to provide a broader context for the SAR.

Antimicrobial Activity

The antimicrobial properties of isatin derivatives are also significantly enhanced by dichlorination. The position of the chlorine atoms influences the spectrum and potency of their antibacterial and antifungal activities.

For instance, a comparative study of chloroisatin-3-semicarbazones revealed that derivatives of 6-chloroisatin exhibited superior antimicrobial activity compared to those of 4-chloroisatin.[5] This suggests that the position of the chlorine atom is a key determinant of antimicrobial efficacy. While this study focuses on monochlorinated derivatives, it provides a strong rationale for investigating dichlorinated analogs with substitutions at the C6 position.

Table 2: Comparative Antimicrobial Activity of Chlorinated Isatin Analogs

Compound SeriesSubstitution PatternTarget MicrobeActivity (MIC)
6-Chloroisatin-3-semicarbazones6-chloroVarious bacteria and fungiMore active than 4-chloro series[5]
4-Chloroisatin-3-semicarbazones4-chloroVarious bacteria and fungiLess active than 6-chloro series[5]
5-Chloroisatin-3-hydrazone5-chloroProteus vulgarisInhibition zone of 25 mm at 500 µg/cm³

Note: Data on the antimicrobial activity of specific dichlorinated isatin analogs is sparse in the reviewed literature. The table highlights the importance of the chlorine position based on monochlorinated examples.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of dichlorinated isatin analogs.

Synthesis of Dichlorinated Isatin Analogs

The Sandmeyer synthesis is a classic and versatile method for preparing isatins from anilines. This multi-step process can be adapted for the synthesis of various dichlorinated isatin analogs.

Workflow for Sandmeyer Isatin Synthesis

G cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization to Dichloroisatin A Dichloroaniline C Isonitrosoacetanilide Intermediate A->C Reaction in aqueous Na2SO4 B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide Intermediate C->D F Dichlorinated Isatin D->F Heating E Concentrated Sulfuric Acid E->F

Caption: General workflow for the Sandmeyer synthesis of dichlorinated isatins.

Step-by-Step Protocol:

  • Preparation of Isonitrosoacetanilide:

    • In a round-bottomed flask, dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate, followed by a solution of the corresponding dichloroaniline in dilute hydrochloric acid.

    • Finally, add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture to a vigorous boil for a few minutes.

    • Cool the solution to allow the isonitrosoacetanilide to crystallize.

    • Filter and air-dry the product.

  • Cyclization to Dichloroisatin:

    • In a separate flask, warm concentrated sulfuric acid.

    • Gradually add the dry isonitrosoacetanilide from the previous step, maintaining the temperature between 60-70°C.

    • After the addition is complete, heat the mixture to 80°C for about 10 minutes.

    • Cool the reaction mixture and pour it onto crushed ice.

    • The dichlorinated isatin will precipitate out of the solution.

    • Filter, wash with cold water, and dry the final product.

A more direct approach for synthesizing 5,7-dichloroisatin involves the chlorination of isatin using a suitable chlorinating agent.

Protocol for the Synthesis of 5,7-Dichloroisatin:

  • Combine isatin and trichloroisocyanuric acid in a flask and cool to -78°C.

  • Add concentrated sulfuric acid dropwise to the mixture.

  • The reaction with an excess of trichloroisocyanuric acid under these conditions yields 5,7-dichloroisatin.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability and proliferation. It is a standard method for screening the cytotoxic potential of chemical compounds.[5]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with various concentrations of dichlorinated isatin analogs B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h to allow formazan formation E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the dichlorinated isatin analogs in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT in sterile PBS (e.g., 5 mg/mL).

    • Add a specific volume of the MTT solution to each well (e.g., 10-20 µL).

    • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Dichlorinated Isatins as Kinase Inhibitors

The anticancer activity of many isatin derivatives is attributed to their ability to inhibit protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Putative Mechanism of Kinase Inhibition by Dichlorinated Isatin Analogs

G cluster_0 Kinase Activity in Cancer cluster_1 Inhibition by Dichlorinated Isatin A Dysregulated Kinase (e.g., CDK2) D Phosphorylated Substrate A->D Phosphorylation B ATP B->A C Substrate Protein C->A E Uncontrolled Cell Proliferation D->E F Dichlorinated Isatin Analog G Dysregulated Kinase (e.g., CDK2) F->G Binds to ATP-binding site H Inhibition of ATP Binding G->H I Blockade of Phosphorylation H->I J Apoptosis / Cell Cycle Arrest I->J

Caption: Proposed mechanism of action of dichlorinated isatin analogs as kinase inhibitors.

Isatin-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins.[7] This blockade of signal transduction can lead to cell cycle arrest and apoptosis in cancer cells.

The dichlorination of the isatin scaffold can enhance its binding affinity to the kinase active site through several mechanisms:

  • Increased Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can lead to improved cell permeability and better interactions with hydrophobic residues in the ATP-binding pocket.

  • Electronic Effects: The electron-withdrawing nature of chlorine can modulate the electron density of the isatin ring system, potentially strengthening hydrogen bonding interactions with key amino acid residues in the active site.

  • Steric Interactions: The size and position of the chlorine atoms can provide additional van der Waals interactions and influence the overall conformation of the inhibitor, leading to a more favorable binding orientation.

For example, the ability of certain isatin derivatives to inhibit cyclin-dependent kinase 2 (CDK2) has been well-documented.[2] The inhibition of CDK2, a key regulator of the G1/S phase transition of the cell cycle, is a promising strategy for cancer therapy. Dichlorination of the isatin core is expected to enhance the potency of these CDK2 inhibitors.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the structure-activity relationships of dichlorinated isatin analogs, with a focus on their anticancer and antimicrobial activities. The available data strongly suggest that the introduction of two chlorine atoms onto the isatin scaffold is a viable strategy for enhancing biological potency. The position of dichlorination is a critical determinant of activity, and further systematic studies are needed to fully elucidate the SAR for this class of compounds.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a comprehensive library of dichlorinated isatin isomers (e.g., 4,5-, 4,6-, 4,7-, 5,6-, and 5,7-dichloro) against a standardized panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Detailed mechanistic studies to identify the specific molecular targets (e.g., kinases, caspases) of the most potent dichlorinated analogs and to elucidate the molecular basis for their enhanced activity.

  • In Vivo Efficacy and Toxicity: Preclinical evaluation of the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel and more effective dichlorinated isatin-based therapeutic agents.

References

A Comparative Analysis of the Anticancer Efficacy of 4,5-Dichloroisatin Schiff Bases and Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the isatin (1H-indole-2,3-dione) nucleus has emerged as a "privileged" structure due to its remarkable and diverse pharmacological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the anticancer efficacy of a specific subclass, 4,5-Dichloroisatin Schiff bases, with that of well-established chemotherapeutic drugs such as cisplatin, doxorubicin, and etoposide. By synthesizing data from multiple studies, we aim to offer an objective, data-driven perspective for researchers and drug development professionals.

The Isatin Scaffold: A Platform for Anticancer Drug Design

Isatin and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects.[2] In oncology, their significance is underscored by the ability to interact with a variety of intracellular targets crucial for cancer cell proliferation and survival. These targets include protein kinases, caspases, and tubulin, among others.[3] The synthetic tractability of the isatin core, particularly at the C3 carbonyl group, allows for the facile generation of Schiff bases, creating a diverse library of compounds with potentially enhanced and selective anticancer activity.[4]

The introduction of halogen substituents, such as chlorine, at the 4 and 5 positions of the isatin ring is a strategic chemical modification. Halogenation can significantly modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.[5] This guide will focus on the available data for these di-chlorinated derivatives and their comparison with standard-of-care chemotherapeutics.

Comparative Cytotoxicity: A Quantitative Assessment

The primary measure of a compound's anticancer potential in vitro is its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.

While a single study directly comparing a range of this compound Schiff bases against multiple known drugs across various cell lines is not available, we can synthesize data from several publications to create a comparative overview. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and incubation time.[6]

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Halogenated Isatin Schiff Bases and Known Anticancer Drugs

Compound/DrugCancer Cell LineIC50 (µM)Reference
Halogenated Isatin Schiff Bases
--INVALID-LINK--aquatin(IV) chlorideMCF-7 (Breast)2.5 (as µg/mL)[7]
5-Halo substituted isatin Schiff baseMCF-7 (Breast)Potent[1]
Halogenated Sulfonamide Schiff Base Complex [Ni(SB4–H)2]MCF-7 (Breast)4.33[5]
Known Anticancer Drugs
CisplatinMCF-7 (Breast)~1-8.2[7][8]
CisplatinA549 (Lung)~2.36-30.27[9]
DoxorubicinMCF-7 (Breast)~3.4[10]
DoxorubicinA549 (Lung)~7.9[10]
EtoposideSCLC cell linesVaries[11]

Note: Direct comparison is challenging due to variations in specific Schiff base structures and experimental protocols. The data presented for Schiff bases are for halogenated derivatives, which are structurally related to the 4,5-dichloro subclass.

From the available data, it is evident that certain halogenated isatin Schiff bases exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable to or even exceeding that of cisplatin in some cases.[5][7]

Unraveling the Mechanisms of Action

The efficacy of an anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding how a compound induces cancer cell death is critical for its development as a therapeutic. The primary mechanisms of action for many chemotherapeutics, including isatin Schiff bases, involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. A key objective of cancer therapy is to reactivate this process in malignant cells.

This compound Schiff bases, like other isatin derivatives, are believed to induce apoptosis through various signaling pathways.[4] While specific data for the 4,5-dichloro derivatives are limited, the general mechanism for isatin Schiff bases involves:

  • Caspase Activation: Isatin Schiff bases have been shown to activate caspases, a family of proteases that are the central executioners of apoptosis.[4]

  • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.

  • Generation of Reactive Oxygen Species (ROS): Some Schiff bases can induce oxidative stress within cancer cells, leading to DNA damage and apoptosis.

In comparison, the established drugs have well-defined apoptotic mechanisms:

  • Cisplatin: Primarily forms DNA adducts, leading to DNA damage that triggers the intrinsic apoptotic pathway.[12]

  • Doxorubicin: Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to apoptotic cell death.

  • Etoposide: A topoisomerase II inhibitor that causes DNA strand breaks, leading to cell cycle arrest and apoptosis.[11]

Apoptosis_Induction cluster_0 This compound Schiff Bases cluster_1 Known Anticancer Drugs Schiff_Base This compound Schiff Base ROS_Generation ROS Generation Schiff_Base->ROS_Generation Mitochondrial_Pathway Mitochondrial Pathway (Bcl-2 family modulation) Schiff_Base->Mitochondrial_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Topoisomerase_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II_Inhibition Doxorubicin->ROS_Generation Etoposide Etoposide Etoposide->Topoisomerase_II_Inhibition DNA_Damage->Mitochondrial_Pathway Topoisomerase_II_Inhibition->DNA_Damage ROS_Generation->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: Simplified signaling pathways for apoptosis induction.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by dysregulation of the cell cycle, leading to uncontrolled cell growth. Many anticancer drugs, including isatin derivatives, can arrest the cell cycle at specific checkpoints (G1, S, or G2/M phase), preventing cancer cells from dividing.

The known drugs also have well-characterized effects on the cell cycle:

  • Cisplatin: The DNA damage induced by cisplatin typically leads to arrest at the G1 or G2/M phases.

  • Doxorubicin: Can cause cell cycle arrest at both the G1 and G2/M phases.

  • Etoposide: Primarily causes arrest in the S and G2 phases of the cell cycle.

Experimental_Workflow cluster_assays Efficacy Assessment start Cancer Cell Culture treatment Treatment with This compound Schiff Base or Known Drug start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation MTT MTT Assay (Cytotoxicity - IC50) incubation->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) incubation->Apoptosis_Assay Cell_Cycle Propidium Iodide Staining (Cell Cycle Analysis) incubation->Cell_Cycle data_analysis Data Analysis and Comparison MTT->data_analysis Apoptosis_Assay->data_analysis Cell_Cycle->data_analysis

Figure 2: A typical experimental workflow for comparing anticancer efficacy.

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments used to assess anticancer efficacy.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound Schiff base and known drug stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the this compound Schiff base or the known drug. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Conclusion and Future Directions

The available evidence suggests that this compound Schiff bases and related halogenated derivatives are a promising class of anticancer compounds. Their in vitro cytotoxicity against various cancer cell lines is often comparable to that of established chemotherapeutic agents like cisplatin. While the precise mechanisms of action are still under investigation, they appear to induce apoptosis and cause cell cycle arrest, common hallmarks of effective anticancer drugs.

However, to fully realize the therapeutic potential of this compound Schiff bases, further research is imperative. This includes:

  • Comprehensive Head-to-Head Studies: Conducting more studies that directly compare a series of this compound Schiff bases with known drugs on a panel of cancer cell lines under standardized conditions.

  • In-depth Mechanistic Elucidation: Utilizing techniques such as western blotting and gene expression analysis to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their anticancer efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the Schiff base to optimize its potency and selectivity.

By addressing these research gaps, the scientific community can pave the way for the development of novel isatin-based therapies that may offer improved outcomes for cancer patients.

References

A Comparative Analysis of the Spectral Properties of Halogenated Isatins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of halogens (fluorine, chlorine, bromine, and iodine) onto the isatin scaffold is a common strategy to modulate its physicochemical and pharmacological characteristics. This guide provides a comprehensive comparative analysis of the spectral properties of halogenated isatins, offering insights into how halogenation influences their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles. This information is crucial for the rational design and characterization of novel isatin-based therapeutic agents.

The Influence of Halogenation on the Isatin Core

Halogenation significantly impacts the electronic and steric properties of the isatin molecule. The high electronegativity and potential for resonance effects of halogens can alter the electron density distribution within the aromatic ring and the dicarbonyl system. This, in turn, affects the energy levels of the molecular orbitals involved in electronic transitions, leading to observable shifts in their spectral properties. Furthermore, the increasing size of the halogen atoms from fluorine to iodine can introduce steric effects that influence molecular conformation and intermolecular interactions.

UV-Visible Spectroscopy: Probing Electronic Transitions

The UV-Visible spectrum of isatin typically displays a strong absorption band between 260 nm and 350 nm, corresponding to a π → π* transition within the aromatic ring, and a weaker band in the 350 nm to 600 nm region, attributed to n → π* and intramolecular charge transfer transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring.

Halogenation generally leads to a bathochromic (red) shift in the absorption maxima. This shift is influenced by the interplay of the inductive and resonance effects of the halogen. While the inductive effect withdraws electron density, the resonance effect can donate electron density to the aromatic ring. The net effect on the electronic transitions will depend on the specific halogen and its position of substitution. For instance, theoretical studies have shown that halogen substitutions can significantly influence the electronic structure and optical properties of isatin derivatives.

Table 1: Comparative UV-Visible Absorption Data of Halogenated Isatins (Illustrative)

CompoundSolventλmax 1 (nm) (π → π)λmax 2 (nm) (n → π)Reference
IsatinMethanol297416
5-ChloroisatinEthanol--
5-Bromoisatin---
5-Fluoro-isatin---

Note: Specific λmax values can vary depending on the solvent and the full molecular structure. The table is illustrative of the type of data to be compared.

Experimental Protocol: UV-Visible Spectroscopy

A standardized protocol for acquiring UV-Visible spectra of halogenated isatins is essential for accurate comparison.

  • Sample Preparation: Prepare stock solutions of the isatin derivatives in a suitable solvent (e.g., methanol, ethanol, DMSO) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions (e.g., 5-25 µg/mL) to determine the linear range of absorbance.

  • Instrumentation: Use a double-beam UV-Visible spectrophotometer.

  • Measurement: Scan the samples over a wavelength range of 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each significant peak.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Isatin Derivative B Dissolve in Solvent (e.g., Methanol) A->B C Prepare Serial Dilutions B->C D Set Spectrophotometer Parameters (200-800 nm) C->D Analyze Dilutions E Run Blank (Solvent) D->E F Measure Sample Absorbance E->F G Identify λmax F->G H Plot Absorbance vs. Concentration G->H I Determine Molar Extinction Coefficient H->I Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Prepare Dilute Solution in Fluorescence-Grade Solvent B Determine Excitation λmax A->B Analyze Sample C Acquire Emission Spectrum B->C D Identify Emission λmax C->D E Calculate Quantum Yield D->E NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Analysis A Dissolve Sample in Deuterated Solvent B Acquire 1D Spectra (¹H, ¹³C, ¹⁹F) A->B Analyze Sample C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C If needed D Process Spectra C->D E Assign Chemical Shifts D->E F Elucidate Structure E->F MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Analysis A Prepare Dilute Solution B Introduce Sample (LC or GC) A->B Analyze Sample C Acquire Mass Spectrum B->C D Perform MS/MS (Fragmentation) C->D E Determine Molecular Weight F Analyze Fragmentation Pattern E->F G Confirm Structure F->G

A Head-to-Head Comparison of Synthetic Routes to 4,5-Dichloroisatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of key intermediates is a critical step in the discovery pipeline. 4,5-Dichloroisatin, a versatile scaffold in medicinal chemistry, is no exception. This guide provides an in-depth, head-to-head comparison of the two primary synthetic routes to this valuable compound: the Sandmeyer isonitrosoacetanilide synthesis and the Stolle synthesis. By examining the experimental details, yields, and underlying chemical principles of each method, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Introduction to this compound

Isatin and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structural features of the isatin core—a fused aromatic ring and a pyrrolidine-2,3-dione system—provide a privileged scaffold for medicinal chemistry. The introduction of chlorine atoms at the 4 and 5 positions of the isatin ring can significantly modulate the compound's physicochemical and pharmacological properties, making this compound a sought-after intermediate in the development of novel therapeutic agents.

This guide will dissect the two most prominent methods for the synthesis of this compound, starting from the readily available 3,4-dichloroaniline.

Route 1: The Sandmeyer Isonitrosoacetanilide Synthesis

The Sandmeyer synthesis is a classical and widely adopted method for the preparation of isatins from anilines.[1] This two-step process first involves the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization to yield the isatin core.

Reaction Scheme:

Sandmeyer Synthesis cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Cyclization 3,4-Dichloroaniline 3,4-Dichloroaniline Intermediate N-(3,4-dichlorophenyl)-2- (hydroxyimino)acetamide (Isonitrosoacetanilide) 3,4-Dichloroaniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl Reagents1->Intermediate Intermediate_copy N-(3,4-dichlorophenyl)-2- (hydroxyimino)acetamide Product This compound Intermediate_copy->Product Electrophilic Aromatic Substitution Reagents2 Conc. H2SO4, Heat Reagents2->Product

Caption: The Sandmeyer synthesis of this compound from 3,4-dichloroaniline.

Experimental Protocol:

Step 1: Synthesis of N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide

A detailed procedure for a related compound, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, provides a strong template for this step.[2]

  • In a suitable reaction vessel, a solution of chloral hydrate and sodium sulfate in water is prepared.

  • A solution of 3,4-dichloroaniline in dilute hydrochloric acid is added to the mixture.

  • Finally, an aqueous solution of hydroxylamine hydrochloride is introduced.

  • The reaction mixture is heated to reflux for a specified period, during which the isonitrosoacetanilide intermediate precipitates.

  • The solid is collected by filtration, washed with water, and dried.

Rationale: The reaction proceeds through the initial formation of a chloral-aniline adduct, which then reacts with hydroxylamine to form the oxime. The sodium sulfate aids in the precipitation of the product. The acidic medium is crucial for the initial condensation and subsequent reactions.

Step 2: Synthesis of this compound

  • The dried N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide is added portion-wise to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.

  • After the addition is complete, the mixture is heated for a short duration to ensure complete cyclization.

  • The hot reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude this compound.

  • The solid product is collected by filtration, washed thoroughly with water to remove residual acid, and dried.

  • Purification can be achieved by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.

Rationale: The strong acid protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the chlorine atoms on the aniline ring directs the cyclization to the ortho position, leading to the desired 4,5-disubstituted isatin.

Performance Data (Based on analogous syntheses):
ParameterValueReference
Yield (Isonitrosoacetanilide) Typically 80-90%[3]
Yield (Cyclization) Typically 70-80%[3]
Overall Yield ~56-72%Calculated
Purity High after recrystallization[3]
Reaction Time Several hours for each step[3]
Key Reagents Chloral hydrate, Hydroxylamine HCl, H₂SO₄[1]

Route 2: The Stolle Synthesis

The Stolle synthesis offers an alternative and often more direct route to N-substituted isatins, which can be adapted for the synthesis of unsubstituted isatins.[4] This method involves the reaction of an aniline with oxalyl chloride to form an intermediate N-phenyloxamoyl chloride, which then undergoes an intramolecular Friedel-Crafts acylation.[5]

Reaction Scheme:

Stolle Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization 3,4-Dichloroaniline 3,4-Dichloroaniline Intermediate N-(3,4-dichlorophenyl)oxamoyl chloride 3,4-Dichloroaniline->Intermediate Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Intermediate_copy N-(3,4-dichlorophenyl)oxamoyl chloride Product This compound Intermediate_copy->Product Intramolecular Friedel-Crafts Acylation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product

Caption: The Stolle synthesis of this compound from 3,4-dichloroaniline.

Experimental Protocol:

Step 1: Synthesis of N-(3,4-dichlorophenyl)oxamoyl chloride

  • 3,4-Dichloroaniline is dissolved in an inert anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • The solution is cooled in an ice bath.

  • Oxalyl chloride is added dropwise to the cooled solution. The reaction is typically exothermic and may require careful temperature control.

  • After the addition, the reaction mixture is stirred at room temperature to ensure complete formation of the oxamoyl chloride.

  • The solvent and any excess oxalyl chloride can be removed under reduced pressure to yield the crude intermediate.

Rationale: The highly reactive oxalyl chloride readily acylates the amino group of the aniline to form the corresponding N-aryl oxamoyl chloride. The use of an inert, anhydrous solvent is critical to prevent hydrolysis of the oxalyl chloride and the product.

Step 2: Synthesis of this compound

  • The crude N-(3,4-dichlorophenyl)oxamoyl chloride is dissolved in a suitable high-boiling inert solvent (e.g., nitrobenzene, 1,2-dichloroethane).

  • A Lewis acid, such as anhydrous aluminum chloride, is added portion-wise to the solution. This step is highly exothermic and should be performed with caution.

  • The reaction mixture is heated to a temperature sufficient to initiate the intramolecular Friedel-Crafts acylation.

  • Upon completion of the reaction, the mixture is cooled and carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • The crude product is then isolated by filtration or extraction and purified by recrystallization.

Rationale: The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring in an intramolecular fashion to form the five-membered lactam ring of the isatin core.

Performance Data (Based on general Stolle synthesis):
ParameterValueReference
Overall Yield Can be variable, often moderate[6]
Purity Requires careful purification[7]
Reaction Time Can be shorter than the Sandmeyer route[4]
Key Reagents Oxalyl chloride, Lewis Acid (e.g., AlCl₃)[4]

Head-to-Head Comparison

FeatureSandmeyer SynthesisStolle Synthesis
Starting Materials 3,4-Dichloroaniline, chloral hydrate, hydroxylamine HCl3,4-Dichloroaniline, oxalyl chloride
Number of Steps Two distinct steps with isolation of intermediateCan be performed as a one-pot or two-step process
Reagent Handling & Safety Involves handling of toxic chloral hydrate and corrosive concentrated sulfuric acid.Involves highly reactive and corrosive oxalyl chloride and Lewis acids. Both require careful handling in a fume hood.
Yield Generally provides good to high yields with reliable procedures.Yields can be more variable and sensitive to reaction conditions.
Scalability Well-established and scalable for larger quantities.Can be more challenging to scale up due to the exothermic nature of the Friedel-Crafts reaction.
Purification Purification of the final product is typically straightforward by recrystallization.Purification can sometimes be more complex due to the formation of byproducts from the Friedel-Crafts reaction.
Robustness Generally a robust and well-documented method for a wide range of anilines.Can be sensitive to the electronic nature of the substituents on the aniline ring.

Conclusion and Recommendations

Both the Sandmeyer and Stolle syntheses provide viable pathways to this compound from 3,4-dichloroaniline.

The Sandmeyer synthesis is a well-established, robust, and often higher-yielding method. Its two-step nature allows for the isolation and purification of the isonitrosoacetanilide intermediate, which can lead to a cleaner final product. For researchers seeking a reliable and scalable method with predictable outcomes, the Sandmeyer route is highly recommended.

The Stolle synthesis , on the other hand, can be a more direct and potentially faster route. However, it involves more hazardous reagents like oxalyl chloride and strong Lewis acids, and the yields can be more sensitive to the specific reaction conditions. This route may be advantageous for rapid, small-scale synthesis or when exploring analogues where the Sandmeyer route is problematic.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, available laboratory equipment, and experience with handling the respective reagents. For most applications, the reliability and higher yields of the Sandmeyer synthesis make it the preferred method for the preparation of this compound.

References

Safety Operating Guide

Proper Disposal Procedures for 4,5-Dichloroisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. 4,5-Dichloroisatin, a valuable building block in organic synthesis, demands meticulous handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazards of this compound

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with specific risks that dictate the necessary precautions.

Key Hazard Classifications:

Hazard StatementClassificationDescriptionSource
H361Reproductive Toxicity, Category 2Suspected of damaging fertility or the unborn child.
H410Acute and Chronic Aquatic Hazard, Category 1Very toxic to aquatic life with long lasting effects.

These classifications from the Safety Data Sheet (SDS) underscore the critical need for controlled disposal to prevent release into the environment and to protect personnel from potential reproductive harm.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is the first line of defense against exposure. The following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste.

Required Personal Protective Equipment:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Protective Clothing: A lab coat is essential to prevent skin contact.

  • Eye/Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary when handling larger quantities or if there is a risk of splashing.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][2] Avoid generating dust during handling and weighing.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is clear of all non-essential personnel and that the area is well-ventilated.

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the required PPE as outlined above.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand) and then collect the absorbed material into a labeled waste container.[3]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface. Wash the area thoroughly with soap and water.[4] For equipment, a wash with a laboratory detergent followed by water rinses is recommended.[5]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, contaminated PPE, and cleaning cloths, must be disposed of as hazardous waste.[4]

Disposal Procedures for this compound Waste

As a halogenated organic compound, this compound is classified as a hazardous waste.[6][7] Improper disposal can lead to significant environmental damage and regulatory penalties. The following procedures outline the correct disposal pathways.

Waste Categorization and Segregation

Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.

  • Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[8] Do not mix with non-halogenated waste streams.[8]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated hazardous waste container. Non-disposable glassware should be decontaminated as described above before washing.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Identify this compound Waste B Solid Waste (Pure chemical, contaminated solids) A->B C Liquid Waste (Solutions containing this compound) A->C D Contaminated Sharps A->D E Collect in a labeled, sealed container for 'Halogenated Organic Solid Waste' B->E F Collect in a labeled, sealed container for 'Halogenated Organic Liquid Waste' C->F G Place in a designated sharps container for hazardous waste D->G H Store in a designated, well-ventilated hazardous waste accumulation area E->H F->H G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Final Disposal

All collected waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal facility.[2] It is the responsibility of the waste generator (the laboratory) to ensure that the waste is properly packaged, labeled, and handed over to the designated disposal service.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.